8-O-Acetyltorilolone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(5S,6R,8S,8aR)-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-9-6-16(21-11(3)18)14(17(4,5)20)7-13-10(2)15(19)8-12(9)13/h9,12,14,16,20H,6-8H2,1-5H3/t9-,12+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWWLRBCCJXTGQ-UODBANLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Biosynthesis of 8-O-Acetyltorilolone
Introduction
8-O-Acetyltorilolone is a natural product whose complex structure suggests a multi-step enzymatic synthesis from a common precursor. Natural product biosynthesis often involves a series of tailoring enzymes that modify a basic scaffold. Key enzyme families implicated in such pathways include terpene cyclases, cytochrome P450 monooxygenases, and acyltransferases. Cytochrome P450s, in particular, are well-known for their role in catalyzing a wide array of oxidative reactions, including hydroxylations, which are crucial for creating sites for further functionalization, such as acetylation.[1][2]
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to begin with a foundational precursor, likely a diterpenoid or triterpenoid scaffold, which we will designate as "Torilolone Precursor." This precursor undergoes at least two key enzymatic transformations: hydroxylation and subsequent acetylation.
-
Hydroxylation by Cytochrome P450: The precursor molecule is likely hydroxylated at the C-8 position. This reaction is characteristically catalyzed by a cytochrome P450 monooxygenase (CYP).[2][3] These heme-containing enzymes are responsible for the regio- and stereospecific hydroxylation of a vast number of natural product scaffolds.[1][4] The reaction involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond of the substrate.[1][2] This step would convert the "Torilolone Precursor" into "8-Hydroxy-torilolone" (Torilolone).
-
Acetylation by Acetyltransferase: Following hydroxylation, the newly installed 8-hydroxyl group is acetylated. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase. This class of enzymes transfers an acetyl group from acetyl coenzyme A (acetyl-CoA) to a specific hydroxyl group on the substrate, in this case, forming this compound.
The logical flow of this proposed pathway is visualized in the diagram below.
Caption: Hypothetical biosynthetic pathway of this compound.
Quantitative Data
Due to the absence of specific literature on the this compound biosynthetic pathway, no quantitative data regarding enzyme kinetics, substrate concentrations, or product yields can be provided at this time. Research in this area would be required to establish these parameters.
Experimental Protocols
The elucidation of this proposed pathway would involve several key experimental steps. Below are generalized protocols that researchers could adapt to investigate the biosynthesis of this compound.
1. Identification of the Gene Cluster:
-
Objective: To identify the biosynthetic gene cluster (BGC) responsible for producing this compound in the source organism.
-
Methodology:
-
Sequence the genome of the producing organism.
-
Use bioinformatics tools (e.g., antiSMASH, PRISM) to predict BGCs.
-
Look for clusters containing genes encoding a putative terpene cyclase, cytochrome P450s, and acetyltransferases.
-
Perform gene knockout or heterologous expression studies to link a specific BGC to the production of this compound.
-
2. In Vitro Enzyme Assays:
-
Objective: To functionally characterize the putative cytochrome P450 and acetyltransferase.
-
Methodology:
-
Clone and express the candidate genes in a suitable host (e.g., E. coli, S. cerevisiae).
-
Purify the recombinant enzymes.
-
For the P450 enzyme:
-
Set up a reaction mixture containing the purified P450, a suitable redox partner (e.g., NADPH-cytochrome P450 reductase), the hypothesized "Torilolone Precursor," and NADPH.
-
Incubate under optimal conditions (temperature, pH).
-
Analyze the reaction products using HPLC and mass spectrometry to detect the formation of Torilolone.
-
-
For the acetyltransferase enzyme:
-
Set up a reaction mixture containing the purified acetyltransferase, Torilolone (produced from the P450 assay or chemically synthesized), and acetyl-CoA.
-
Incubate under optimal conditions.
-
Analyze the products by HPLC and mass spectrometry to confirm the synthesis of this compound.
-
-
The workflow for these experimental protocols is illustrated in the diagram below.
Caption: A generalized workflow for elucidating a natural product biosynthetic pathway.
References
- 1. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 8-O-Acetylharpagide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-O-Acetylharpagide, an iridoid glycoside, is a natural product of significant interest in the scientific community. While the user's initial query referenced "8-O-Acetyltorilolone," comprehensive database searches indicate that the correct and widely accepted nomenclature for this compound is 8-O-Acetylharpagide. This guide provides a detailed overview of its physicochemical properties, supported by available data and experimental observations. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of this compound for potential therapeutic applications.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical properties of 8-O-Acetylharpagide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₁₁ | --INVALID-LINK--[1] |
| Molecular Weight | 406.38 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Melting Point | 227-229 °C | --INVALID-LINK--[2] |
| Boiling Point (Predicted) | 607.2 ± 55.0 °C | --INVALID-LINK-- |
| Solubility | Soluble in water, methanol, ethanol, and DMSO.[3] Insoluble in water according to another source.[2] Soluble in Methanol and Water.[3] Soluble in DMSO and methanol.[2] A stock solution of ≥ 2.5 mg/mL (6.15 mM) can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] | --INVALID-LINK--, --INVALID-LINK--[3], --INVALID-LINK--[2], --INVALID-LINK--[4] |
| pKa (Predicted) | 11.88 ± 0.70 | --INVALID-LINK--, --INVALID-LINK--[2] |
| Appearance | White to off-white powder | --INVALID-LINK--[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 8-O-Acetylharpagide are not extensively reported in readily available literature. However, this section outlines the general methodologies employed for the characterization of natural products, which would be applicable to this compound.
Isolation and Purification of 8-O-Acetylharpagide
The isolation of 8-O-Acetylharpagide typically involves extraction from plant sources, such as those from the Ajuga genus. A general workflow for its isolation is as follows:
Caption: General workflow for the isolation and purification of 8-O-Acetylharpagide.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. The capillary method is a standard technique for this measurement.
Protocol:
-
A small amount of the finely powdered, dry sample of 8-O-Acetylharpagide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Solubility Determination
Assessing the solubility of a compound in various solvents is crucial for its formulation and delivery.
Protocol:
-
A small, accurately weighed amount of 8-O-Acetylharpagide (e.g., 1-5 mg) is placed in a vial.
-
A measured volume of the solvent (e.g., water, ethanol, DMSO) is added incrementally.
-
The mixture is agitated, for instance, by vortexing or sonication, to facilitate dissolution.
-
The visual observation of a clear solution without any particulate matter indicates that the compound is soluble at that concentration. The process is repeated until the saturation point is reached.
Signaling Pathway Involvement
Recent studies have begun to elucidate the biological activities of 8-O-Acetylharpagide and its metabolites. Notably, its metabolites have been shown to exert anti-cancer effects by modulating the PI3K/Akt/NF-κB/MMP9 signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and invasion.
Caption: The inhibitory effect of 8-O-Acetylharpagide metabolites on the PI3K/Akt signaling pathway.
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth.[5][6][7][8][9] In many cancers, this pathway is aberrantly activated. The metabolites of 8-O-Acetylharpagide have been suggested to inhibit PI3K, leading to downstream suppression of Akt, NF-κB, and MMP9, which are crucial for cancer cell proliferation and invasion.
Conclusion
8-O-Acetylharpagide is a promising natural compound with distinct physicochemical properties that are being actively investigated. This technical guide provides a consolidated overview of its known characteristics and the experimental approaches for their determination. Further research into its biological activities and the elucidation of its direct interactions with cellular signaling pathways will be crucial for realizing its full therapeutic potential. The information and protocols presented here are intended to support and guide these future research endeavors.
References
- 1. 8-O-Acetylharpagide | C17H26O11 | CID 9978650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-O-acetylharpagide | 6926-14-3 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of Torilolone and Related Sesquiterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a class of C15 terpenoids derived from three isoprene units, represent a rich source of structurally diverse and biologically active natural products. Found extensively in the plant kingdom, particularly within the Apiaceae family, these compounds have garnered significant attention in drug discovery for their therapeutic potential. This technical guide focuses on Torilolone, a notable sesquiterpenoid, and its related derivatives, providing an in-depth overview of their discovery, characterization, and biological activities.
Torilolone is a sesquiterpenoid that has been isolated from Cnidium monnieri and Torilis japonica, two plants with a history of use in traditional medicine.[1] Research has highlighted its potential as a hepatoprotective agent.[1] This guide will delve into the scientific methodologies employed in the isolation and structural elucidation of Torilolone and other significant sesquiterpenoids from these plant sources. Furthermore, it will explore their diverse biological activities, including cytotoxic and anti-inflammatory effects, and the underlying molecular mechanisms.
Discovery and Isolation of Torilolone and Related Sesquiterpenoids
The discovery of Torilolone and its chemical relatives originates from the systematic phytochemical investigation of medicinal plants. Bioassay-guided fractionation is a common strategy employed to isolate and identify bioactive compounds from complex plant extracts.
Plant Material and Extraction
The primary sources for Torilolone and its analogues are the fruits of Cnidium monnieri (L.) Cuss. and Torilis japonica (Houtt.) DC., both belonging to the Apiaceae family. The initial step involves the collection and preparation of the plant material, typically the dried and powdered fruits.
An organic solvent, such as methanol or ethanol, is used to extract the secondary metabolites from the plant material.[1][2] This process yields a crude extract that contains a complex mixture of compounds, including sesquiterpenoids, coumarins, and flavonoids.[3]
Fractionation and Purification
The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. A typical workflow for the isolation of sesquiterpenoids is outlined below.
Caption: Figure 1. General Experimental Workflow for Sesquiterpenoid Isolation.
Experimental Protocol: Isolation of Sesquiterpenoids from Torilis japonica
-
Extraction: The dried and powdered fruits of Torilis japonica are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.[2]
-
Fractionation: The methanolic extract is suspended in water and partitioned with methylene chloride. The methylene chloride-soluble fraction, which is enriched with less polar compounds like sesquiterpenoids, is collected.[2]
-
Column Chromatography: The methylene chloride fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).[4] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions showing the presence of sesquiterpenoids are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.[2][5]
Structural Characterization
Once isolated, the chemical structures of the purified compounds are determined using a combination of spectroscopic techniques.
Spectroscopic Methods
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure, including the carbon skeleton and the stereochemistry of the molecule.[7][8][9]
Characterization Data for Torilolone
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₃ | [1] |
| Appearance | Colorless oil | [6] |
| ¹H NMR (CDCl₃, ppm) | δ 5.83 (s, 1H), 2.81-1.34 (m, 9H), 1.91 (s, 3H), 1.28 (s, 6H), 0.91 (s, 3H) | [6] |
| ¹³C NMR (CDCl₃, ppm) | δ 199.7 (C=O), 164.1 (C), 126.8 (CH), 74.7 (C), 55.1-18.1 (multiple signals) | [6] |
Biological Activities of Torilolone and Related Sesquiterpenoids
Sesquiterpenoids isolated from Cnidium monnieri and Torilis japonica have demonstrated a range of biological activities, making them promising candidates for drug development.
Hepatoprotective Activity
Torilolone has been shown to exhibit hepatoprotective effects against tacrine-induced cytotoxicity in HepG2 cells.[1]
| Compound | EC₅₀ (µM) on Tacrine-Induced Cytotoxicity in HepG2 Cells | Reference |
| Torilolone | 3.6 ± 0.1 | [1] |
| Torilin | 20.6 ± 1.86 | [1] |
| Silybin (Positive Control) | 69.0 ± 3.4 | [1] |
Cytotoxic Activity
Several sesquiterpenoids from Torilis japonica and other Apiaceae species have displayed cytotoxic effects against various cancer cell lines.[2][10]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Torilin | A549 (Lung), SK-OV-3 (Ovarian), SK-MEL-2 (Melanoma), HCT15 (Colon) | Not specified, showed activity | [2] |
| 1β-hydroxytorilin | A549, SK-OV-3, SK-MEL-2, HCT15 | Not specified, showed activity | [2] |
| 1α-hydroxytorilin | A549, SK-OV-3, SK-MEL-2, HCT15 | Not specified, showed activity | [2] |
| sivasinolide 6-O-angelate | HeLa (Cervical), MCF7 (Breast), A431 (Skin) | 3.42 - 58.15 | [11] |
| acetoxydihydrodamsin | Colo205 (Colon) | 7.64 | [12] |
Anti-inflammatory Activity
Sesquiterpene lactones are well-known for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[13][14][15]
| Compound | Activity | Mechanism | Reference |
| Helenalin | Potent anti-inflammatory | Directly targets the p65 subunit of NF-κB | [13] |
| 7-Hydroxyfrullanolide | Inhibition of pro-inflammatory cytokines | Inhibits translocation of NF-κB by inhibiting IKK-β phosphorylation | [14][15] |
| Ergolide | Induction of apoptosis in Jurkat T cells | Inhibition of the NF-κB signaling pathway | [16] |
| Salviplenoid A | Decreased release of NO and TNF-α | Inhibition of NF-κB and Erk1/2 signaling pathways | [17] |
Other Activities
-
Anti-angiogenic and Anti-invasive Activity: Torilin has been reported to have potent anti-angiogenic activity and can block the intravasation of fibrosarcoma cells.[18]
-
Inhibition of Melanin Synthesis: Several sesquiterpenes from Torilis japonica have shown inhibitory effects on melanin production in B16 melanoma cells.[19]
Mechanisms of Action
The biological activities of sesquiterpenoids are often attributed to their ability to modulate key cellular signaling pathways.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Figure 2. Sesquiterpenoid Inhibition of the NF-κB Signaling Pathway.
Experimental Protocol: Western Blot for NF-κB Translocation
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test sesquiterpenoid.
-
Nuclear and Cytoplasmic Extraction: Separate the nuclear and cytoplasmic fractions of the cells using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against NF-κB p65, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands. A decrease in the nuclear p65 band and a corresponding increase in the cytoplasmic band in the treated cells would indicate inhibition of translocation.[14]
Induction of Apoptosis
The cytotoxic activity of many sesquiterpenoids is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells.
Caption: Figure 3. Sesquiterpenoid-Induced Apoptosis Pathway.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Treat cancer cells with the test sesquiterpenoid for a specified time.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the percentage of Annexin V-positive cells indicates induction of apoptosis.
Conclusion
Torilolone and its related sesquiterpenoids represent a promising class of natural products with a wide spectrum of biological activities. Their discovery through the exploration of traditional medicinal plants, followed by rigorous scientific characterization, highlights the importance of natural product research in modern drug development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into these valuable compounds. Future studies should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth preclinical and clinical investigations to fully assess their therapeutic potential.
References
- 1. Sesquiterpenes with hepatoprotective activity from Cnidium monnieri on tacrine-induced cytotoxicity in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cnidium monnieri: A Review of Traditional Uses, Phytochemical and Ethnopharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Native Production of the Sesquiterpene Isopterocarpolone by Streptomyces sp. RM-14-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactivity-guided isolation of cytotoxic sesquiterpenes and flavonoids from Anthemis ruthenica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-invasive activity of torilin, a sesquiterpene compound isolated from Torilis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sesquiterpenes from fruits of Torilis japonica with inhibitory activity on melanin synthesis in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"natural occurrence of guaianolide sesquiterpenes"
An In-depth Technical Guide on the Natural Occurrence of Guaianolide Sesquiterpenes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Guaianolide sesquiterpenes are a diverse and widely distributed class of natural products, predominantly found in the plant kingdom. Characterized by a C15 sesquiterpenoid backbone featuring a seven-membered ring fused to a five-membered ring with a γ-lactone, these compounds exhibit a remarkable range of biological activities. Their potent anti-inflammatory and cytotoxic properties have made them a focal point in natural product chemistry and drug discovery. This guide provides a comprehensive overview of the natural occurrence of guaianolides, their chemical diversity, and their mechanisms of action, with a particular focus on the inhibition of key signaling pathways such as NF-κB and JAK/STAT. Furthermore, this document furnishes detailed experimental protocols for the bioassay-guided isolation, structural elucidation, and biological evaluation of these promising compounds, serving as a technical resource for researchers in the field.
Natural Occurrence and Distribution
Guaianolide sesquiterpenes are characteristic secondary metabolites of certain plant families. They are particularly abundant in the Asteraceae (Compositae) family, which includes well-known genera such as Artemisia, Centaurea, and Anvillea.[1][2] However, their distribution extends to other families, including Apiaceae, Lamiaceae, and Thymelaeaceae.[1][3] The significant presence of these compounds across diverse plant taxa underscores their ecological importance and suggests a rich source for novel therapeutic agents.
Table 1: Prominent Plant Families and Genera Containing Guaianolide Sesquiterpenes
| Family | Representative Genera | Reference(s) |
|---|---|---|
| Asteraceae | Artemisia, Centaurea, Viguiera, Cichorium, Anvillea, Saussurea, Inula | [1][4][5][6] |
| Apiaceae | Thapsia | [1][7][8] |
| Lamiaceae | Salvia | [1][3] |
| Thymelaeaceae | Daphne | [1][3] |
| Zingiberaceae | Curcuma |[1][3] |
Chemical Diversity and Classification
The structural foundation of a guaianolide is a tricyclic system derived from a guaiane skeleton.[9] The primary classification is based on the attachment of the γ-lactone ring to the central cycloheptane ring. This leads to two main structural isomers: 12,6-guaianolides and 12,8-guaianolides.[1][9] Further structural diversity arises from variations in oxidation patterns, stereochemistry, and the presence of different ester groups, leading to subclasses like pseudoguaianolides.[1][3] The biosynthesis is generally believed to proceed from farnesyl pyrophosphate via germacrene lactone intermediates.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Guaianolides from Viguiera gardneri inhibit the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guaianolide - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Preliminary Bioactivity Screening of 8-O-Acetyltorilolone
A comprehensive review of publicly available scientific literature reveals a significant gap in the biological and pharmacological characterization of 8-O-Acetyltorilolone. At present, there are no published studies detailing the preliminary bioactivity screening, experimental protocols, or elucidated signaling pathways for this specific compound.
This guide is intended for researchers, scientists, and drug development professionals. While the core requirements of this request—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound—cannot be fulfilled due to the absence of primary research, this document will outline a prospective framework for conducting such a preliminary bioactivity screening. This framework is based on established methodologies in natural product drug discovery and can serve as a roadmap for future investigations into the potential therapeutic properties of this compound.
Proposed Framework for Preliminary Bioactivity Screening
A logical first step in assessing the bioactivity of a novel compound like this compound would involve a tiered screening approach. This typically begins with broad, cost-effective assays to identify any general biological effects, followed by more specific assays to delineate the mechanism of action.
General Cytotoxicity and Antiproliferative Screening
A fundamental initial screen is to assess the compound's effect on cell viability. This helps to determine a suitable concentration range for subsequent assays and to identify any potential as an anticancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions would be prepared in the cell culture medium.
-
Cell Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium would be replaced with medium containing various concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) would be included.
-
Incubation: The plates would be incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Assay: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals would be dissolved in a solubilization solution, and the absorbance would be measured using a microplate reader. The percentage of cell viability would be calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) value would be determined.
Antimicrobial Activity Screening
Given the prevalence of antimicrobial properties in natural products, screening for activity against a panel of pathogenic bacteria and fungi is a standard component of preliminary bioactivity assessment.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be cultured in appropriate broth media.
-
Compound Dilution: Two-fold serial dilutions of this compound would be prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: A standardized inoculum of the test microorganism would be added to each well.
-
Controls: Positive (standard antibiotic/antifungal), negative (medium only), and vehicle controls would be included.
-
Incubation: The plates would be incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC would be determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antioxidant Activity Screening
The potential for a compound to mitigate oxidative stress is another crucial area of investigation, relevant to a wide range of pathologies.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol would be prepared.
-
Assay Procedure: Various concentrations of this compound would be mixed with the DPPH solution in a 96-well plate.
-
Incubation: The reaction mixture would be incubated in the dark at room temperature.
-
Measurement: The absorbance of the solution would be measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity would be calculated, and the EC₅₀ (half-maximal effective concentration) value would be determined. Ascorbic acid would be used as a positive control.
Prospective Visualization of Experimental Workflow and Signaling Pathways
While no specific signaling pathways for this compound have been identified, should future research reveal, for instance, an anti-inflammatory effect, a hypothetical workflow and pathway diagram could be constructed.
Hypothetical Experimental Workflow
Caption: Prospective workflow for the bioactivity screening and development of this compound.
Hypothetical Anti-Inflammatory Signaling Pathway
If this compound were found to inhibit the NF-κB signaling pathway, a common mechanism for anti-inflammatory compounds, the following diagram could represent this interaction.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
The lack of existing bioactivity data for this compound presents a clear opportunity for novel research. The experimental frameworks outlined above provide a standard and robust starting point for a comprehensive preliminary bioactivity screening. Should any of these initial screens yield positive results, further in-depth studies would be warranted to isolate the specific biological targets and elucidate the underlying mechanisms of action. Such research would be a valuable contribution to the field of natural product chemistry and drug discovery. The scientific community is encouraged to undertake these foundational studies to unlock the potential therapeutic value of this compound.
In Silico Prediction of 8-O-Acetyltorilolone Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Target identification is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel compounds such as 8-O-Acetyltorilolone, a derivative of the natural product Torilolone, in silico methods provide a rapid and cost-effective approach to hypothesize potential biological targets and mechanisms of action. This guide outlines a comprehensive computational workflow for the target prediction of this compound, integrating ligand-based and structure-based virtual screening techniques. Furthermore, it details standardized experimental protocols for the subsequent validation of these computationally-derived hypotheses, ensuring a robust and streamlined approach to early-stage drug discovery.
Introduction to this compound and In Silico Target Prediction
This compound is a derivative of Torilolone, a compound that can be isolated from plants such as Salvia miltiorrhiza. While the biological activities of this compound are not extensively characterized, related natural products often exhibit significant pharmacological properties, including anti-inflammatory and anti-cancer effects. The initial step in understanding its therapeutic potential is to identify its molecular targets.
In silico target prediction encompasses a variety of computational techniques used to identify and prioritize potential protein targets for a given small molecule.[1] These methods can be broadly categorized into two main approaches:
-
Ligand-Based Methods: These approaches utilize the principle that structurally similar molecules often have similar biological activities.[2] They involve comparing the query molecule to large databases of compounds with known targets to infer potential interactions.[3]
-
Structure-Based Methods: When the three-dimensional structure of potential protein targets is known, molecular docking can be employed. This method predicts the preferred orientation and binding affinity of the small molecule within the protein's binding site.[4][5]
This guide presents a hypothetical workflow applying these methods to this compound, followed by protocols for experimental validation.
Computational Target Prediction Workflow
The prediction of targets for a novel compound like this compound follows a multi-step computational pipeline designed to generate and refine a list of high-probability candidate proteins.
Figure 1. In Silico Target Prediction Workflow.
Methodologies for In Silico Prediction
2.1.1. Ligand Preparation The 3D structure of this compound is generated and optimized using computational chemistry software. This involves energy minimization to achieve a stable conformation, which is crucial for subsequent docking studies.
2.1.2. Ligand-Based Virtual Screening The optimized structure of this compound is used as a query to screen chemical databases (e.g., ChEMBL, PubChem) for compounds with high structural similarity. The known targets of these similar compounds provide an initial list of potential targets for this compound.[2]
2.1.3. Structure-Based Virtual Screening (Molecular Docking) From the initial list, targets with available crystal structures in the Protein Data Bank (PDB) are selected. Molecular docking simulations are then performed to predict the binding mode and estimate the binding affinity of this compound to these proteins.[1][4]
Protocol for Molecular Docking (using AutoDock as an example): [6][7]
-
Receptor Preparation: Download the PDB file of the target protein. Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign Kollman charges.
-
Ligand Preparation: Convert the optimized 3D structure of this compound to the required PDBQT format, defining rotatable bonds.
-
Grid Box Generation: Define the binding site on the receptor and generate a grid box that encompasses this area for the docking simulation.
-
Docking Simulation: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm) to explore possible binding poses of the ligand within the receptor's active site.[8]
-
Analysis of Results: Analyze the docking results to identify the pose with the lowest binding energy and examine the predicted molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Predicted Targets and Pathway Analysis
Based on the known anti-inflammatory and anti-cancer activities of similar natural products, our hypothetical in silico screening prioritized targets within key signaling pathways, such as the NF-κB and MAPK pathways.[9][10]
Molecular Docking Results
The following table summarizes the predicted binding affinities of this compound with key proteins involved in inflammation and cancer signaling pathways. Lower binding energy indicates a more favorable predicted interaction.
| Target Protein | PDB ID | Pathway | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| IKKβ | 4KIK | NF-κB | -8.5 | LYS44, GLU149 |
| p38 MAPK | 3S3I | MAPK | -7.9 | LYS53, MET109 |
| JNK1 | 4AWI | MAPK | -7.2 | LYS55, GLN119 |
| EGFR | 2J6M | Cancer | -9.1 | LEU718, THR790 |
Predicted Signaling Pathway Interruption
The docking results suggest that this compound may inhibit the NF-κB signaling pathway by binding to IKKβ. This kinase is crucial for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.[11] By inhibiting IKKβ, this compound could prevent NF-κB activation and the transcription of pro-inflammatory genes.[12]
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. Molecular Docking - An easy protocol [protocols.io]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. NF-kB pathway overview | Abcam [abcam.com]
An In-depth Technical Guide to the Chemical Structure of 8-O-Acetyltorilolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure of 8-O-Acetyltorilolone, a derivative of the natural sesquiterpene Torilolone. Due to the limited availability of direct experimental data for this compound in public databases, this document focuses on the foundational structure of Torilolone and elucidates the modifications that constitute this compound.
Introduction to Torilolone
Torilolone is a sesquiterpenoid, a class of natural products with a diverse range of biological activities. Its core structure is a guaiane-type sesquiterpene, characterized by a fused seven- and five-membered ring system. Understanding the structure of Torilolone is essential for comprehending its acetylated derivative.
Chemical Structure of Torilolone and this compound
The chemical structure of Torilolone features a complex polycyclic framework with multiple stereocenters. The IUPAC name for Torilolone is (5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one[1].
This compound is formed by the acetylation of the hydroxyl group at the C-8 position of the Torilolone molecule. This results in the formation of an ester linkage. The addition of the acetyl group alters the polarity and steric hindrance of the molecule, which can, in turn, influence its biological activity and pharmacokinetic properties.
Quantitative Chemical Data
The following table summarizes the key chemical data for Torilolone. The data for this compound is calculated based on the structure of Torilolone.
| Property | Torilolone | This compound (Calculated) | Data Source |
| Molecular Formula | C₁₅H₂₄O₃ | C₁₇H₂₆O₄ | PubChem[1] |
| Molecular Weight | 252.35 g/mol | 294.39 g/mol | PubChem[1] |
| IUPAC Name | (5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | [(5S,6R,8S,8aR)-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate | Derived from Torilolone structure |
| CAS Number | 13018-09-2 | Not available | ECHEMI[2] |
| Topological Polar Surface Area | 57.5 Ų | 66.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | 3 | PubChem[1] |
Experimental Protocols
A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis, isolation, or characterization of this compound.
For the parent compound, Torilolone , general methods for the isolation of sesquiterpenoids from natural sources, such as plants of the Torilis genus, would be employed. These typically involve:
-
Extraction: Maceration or Soxhlet extraction of the plant material with organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel or other stationary phases to separate fractions based on polarity.
-
Purification: Repeated chromatographic techniques, including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are used to isolate pure Torilolone.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
The synthesis of This compound from Torilolone would likely involve a standard acetylation reaction. A plausible, though not explicitly documented, protocol would be:
-
Dissolution: Dissolve Torilolone in a suitable aprotic solvent (e.g., dichloromethane, pyridine).
-
Acylation: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) may be used to accelerate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched, extracted, and the resulting this compound purified by column chromatography.
Biological Activity and Signaling Pathways
There is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways of this compound. The biological activity of the parent compound, Torilolone, is also not extensively documented in readily accessible databases. While a related compound, Torilin, has shown anti-invasive activity, it is structurally distinct from Torilolone.
Visualizations
The following diagrams illustrate the chemical structures and the logical relationship between Torilolone and this compound.
References
Methodological & Application
Application Note & Protocol: Synthesis of 8-O-Acetyltorilolone from Torilolone
Abstract
This document provides a detailed protocol for the synthesis of 8-O-Acetyltorilolone via the acetylation of Torilolone. Torilolone, a naturally occurring sesquiterpenoid, possesses a hydroxyl group at the C-8 position that can be readily acetylated to yield its acetylated analogue. This transformation is a common strategy in drug development and medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. The following protocol is based on established general methods for the acetylation of secondary alcohols using acetic anhydride and a catalyst.
Introduction
Acetylation is a fundamental organic transformation that involves the introduction of an acetyl group onto a substrate.[1] In medicinal chemistry, the acetylation of hydroxyl groups can alter a molecule's polarity, lipophilicity, and metabolic stability, which in turn can influence its solubility, cell permeability, and in vivo efficacy. This compound is a derivative of Torilolone, a sesquiterpenoid with potential biological activities. The synthesis of this derivative is a key step in exploring its structure-activity relationship (SAR). This protocol outlines a straightforward and efficient method for this synthesis, suitable for researchers in both academic and industrial settings.
Reaction Principle
The synthesis of this compound from Torilolone proceeds via the nucleophilic acyl substitution of the hydroxyl group on Torilolone with an acetylating agent, typically acetic anhydride. The reaction is often catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which activates the acetic anhydride and deprotonates the hydroxyl group, increasing its nucleophilicity.[2] Alternatively, acidic catalysis can also be employed.[3][4] The general reaction is depicted below:
Torilolone + Acetic Anhydride --(Catalyst)--> this compound + Acetic Acid
Experimental Protocol
Materials and Reagents
-
Torilolone
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a co-catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Instrumentation
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure
1. Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve Torilolone (1.0 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material.
-
Add pyridine (2.0-3.0 equivalents) to the solution. If using, add a catalytic amount of DMAP (0.1 equivalents).
-
Place the flask under an inert atmosphere.
2. Acetylation Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
3. Reaction Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
4. Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.
Data Presentation
The following table summarizes typical quantitative data expected for the synthesis of this compound from Torilolone.
| Parameter | Value |
| Starting Material | Torilolone |
| Product | This compound |
| Molecular Formula | C₁₇H₂₄O₄ (example) |
| Molecular Weight | 292.37 g/mol (example) |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless oil or white solid |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical diagram of the acetylation reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive reagents | Use fresh acetic anhydride and anhydrous solvents. |
| Insufficient reaction time | Allow the reaction to stir for a longer period, monitoring by TLC. | |
| Low reaction temperature | Consider running the reaction at a slightly elevated temperature (e.g., 40 °C). | |
| Incomplete reaction | Insufficient acetylating agent | Increase the equivalents of acetic anhydride. |
| Steric hindrance | Use a more potent catalyst like DMAP.[2] | |
| Formation of side products | High reaction temperature | Run the reaction at a lower temperature (0 °C to room temperature). |
| Presence of water | Ensure all glassware and solvents are anhydrous. | |
| Difficult purification | Co-elution of impurities | Optimize the solvent system for column chromatography. |
| Residual pyridine | Perform an acidic wash (e.g., with 1M HCl) during the work-up to remove pyridine. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound from Torilolone. This procedure can be adapted and optimized for different scales of synthesis. The successful synthesis and purification of this derivative will enable further investigation into its biological properties and potential as a therapeutic agent.
References
Application Note: Quantitative Analysis of 8-O-Acetyltorilolone using HPLC-UV and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the quantitative analysis of 8-O-Acetyltorilolone in various matrices. The methodologies described herein are intended to serve as a comprehensive guide for developing and validating robust analytical methods suitable for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a compound of interest in pharmaceutical research. Accurate and precise quantification is crucial for its characterization, stability assessment, and determination in biological fluids. This application note details two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk material and formulated products where concentration levels are relatively high.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30% to 90% B10-12 min: 90% B12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
Experimental Protocol: HPLC-UV Analysis
2.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
2.2.2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase initial condition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
2.2.3. Sample Preparation (from a solid dosage form)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is designed for the highly sensitive and selective quantification of this compound in biological matrices such as plasma, making it ideal for pharmacokinetic studies.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UPLC System |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z [M+H]⁺ → fragment ionInternal Standard: m/z [M+H]⁺ → fragment ion |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Note: Specific m/z transitions for this compound and an appropriate internal standard would need to be determined experimentally.
Experimental Protocol: LC-MS/MS Analysis
3.2.1. Reagents and Materials
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) or a structurally similar analog
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
3.2.2. Sample Preparation (Protein Precipitation from Plasma)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 500 ng/mL |
| LOD | 0.15 ng/mL |
| LOQ | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | 85% - 115% |
| Extraction Recovery | > 80% |
Stability Studies Protocol
Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound.[2]
Protocol for Stability in Plasma
-
Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after undergoing three freeze-thaw cycles (-80°C to room temperature).[1]
-
Short-Term (Bench-Top) Stability: Analyze QC samples after being kept at room temperature for a specified period (e.g., 8 hours) to mimic sample handling time.[3]
-
Long-Term Stability: Store QC samples at -80°C and analyze them at various time points (e.g., 1, 3, 6, and 12 months) against a freshly prepared calibration curve.[4][5]
-
Autosampler Stability: Keep processed samples in the autosampler at a controlled temperature (e.g., 4°C) and re-inject them after a defined period (e.g., 24 hours) to assess stability during the analytical run.[1]
Recommended Storage Conditions for Stability Studies
| Condition | Temperature | Relative Humidity (RH) |
| Long-Term | 25°C ± 2°C | 60% ± 5% |
| Intermediate | 30°C ± 2°C | 65% ± 5% |
| Accelerated | 40°C ± 2°C | 75% ± 5% |
| Refrigerated | 5°C ± 3°C | N/A |
| Frozen | -20°C ± 5°C | N/A |
These conditions are based on ICH guidelines.[2][4]
Visualizations
Caption: Plasma sample preparation workflow using protein precipitation.
Caption: Overall workflow for quantitative analysis.
Caption: Logic diagram for plasma stability assessment.
References
- 1. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 3. dovepress.com [dovepress.com]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asean.org [asean.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 8-O-Acetyltorilolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 8-O-Acetyltorilolone, a sesquiterpenoid lactone, using preparative High-Performance Liquid Chromatography (HPLC). Sesquiterpene lactones are a class of natural products known for their diverse biological activities, making their efficient isolation and purification critical for research and drug development.[1] Due to their characteristic low volatility and thermal lability, HPLC stands as the preferred method for their purification.[2][3][4] This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method, which is a widely adopted and effective technique for the separation of natural products.[5][6][7][8] The methodology covers sample preparation, analytical method development, and scale-up to preparative chromatography for obtaining high-purity this compound.
Physicochemical Properties and Chromatographic Behavior
Understanding the physicochemical properties of the target compound is fundamental to developing a successful HPLC purification strategy. This compound, as a sesquiterpene lactone, is a moderately polar, lipophilic compound.[9] These characteristics make it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound on the column is primarily driven by hydrophobic interactions. Elution is achieved by gradually increasing the organic solvent concentration in the mobile phase, which decreases its polarity.
For UV detection, the α,β-unsaturated carbonyl moiety present in many sesquiterpene lactones provides a chromophore suitable for detection.[2] Generally, sesquiterpene lactones exhibit UV absorbance in the range of 200-280 nm.[10] A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the elution of this compound.
Table 1: Estimated Physicochemical and Chromatographic Data for this compound
| Parameter | Estimated Value | Rationale/Reference |
| Molecular Formula | C₁₇H₂₂O₅ | Based on the structure of torilolone with an acetyl group. |
| Molecular Weight | 306.35 g/mol | Calculated from the molecular formula. |
| Polarity | Moderately Polar / Lipophilic | General characteristic of sesquiterpene lactones.[9] |
| UV λmax | ~210 nm and ~260 nm | Typical absorbance for sesquiterpene lactones with conjugated systems.[4][10] |
| Recommended HPLC Mode | Reversed-Phase (RP) | Suitable for moderately polar to nonpolar compounds.[5][6] |
| Common Stationary Phase | C18 (Octadecylsilane) | Provides good retention for lipophilic compounds.[8] |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Effective for eluting compounds with a wide range of polarities.[8] |
Note: The values presented are estimates based on the general properties of sesquiterpene lactones and may require empirical optimization.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to protect the HPLC column from contaminants and ensure reproducible results.
-
Extraction: Begin with a crude or partially purified plant extract containing this compound.
-
Dissolution: Dissolve the extract in a solvent that is compatible with the initial mobile phase conditions. A mixture of the mobile phase (e.g., 50:50 acetonitrile:water) or a stronger solvent like methanol or dimethyl sulfoxide (DMSO) can be used. If using a stronger solvent, ensure the injection volume is small to prevent peak distortion.
-
Filtration: Filter the dissolved sample through a 0.45 µm or 0.22 µm syringe filter (PTFE or other compatible material) to remove particulate matter. This step is critical to prevent clogging of the HPLC system.
Analytical Method Development
An analytical scale separation is first developed to optimize the separation parameters before scaling up to preparative chromatography.
Table 2: Analytical HPLC Method Parameters
| Parameter | Condition |
| Instrument | Analytical HPLC with UV/DAD Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | 210 nm and 260 nm |
| Injection Volume | 10 µL |
Note: The gradient should be optimized based on the retention time of this compound. The goal is to achieve good resolution between the target peak and any impurities.
Preparative HPLC Scale-Up
Once an optimal analytical separation is achieved, the method is scaled up for preparative purification.
Table 3: Preparative HPLC Method Parameters
| Parameter | Condition |
| Instrument | Preparative HPLC with UV/DAD Detector and Fraction Collector |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 30 minutes (or adjusted based on analytical run) |
| Flow Rate | 20 mL/min (scaled from analytical flow rate) |
| Column Temperature | 25 °C |
| Detection | 210 nm and 260 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of each fraction.
-
Pooling: Combine the fractions containing high-purity this compound.
-
Solvent Removal: Remove the HPLC solvents (acetonitrile and water) using a rotary evaporator or a lyophilizer (freeze-dryer).
-
Final Product: The resulting solid is the purified this compound. Confirm its identity and purity using analytical techniques such as LC-MS, NMR, and analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Diagram for HPLC Method Development
Caption: Logical steps in HPLC analytical method development.
References
- 1. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactone TS-6 | C15H20O4 | CID 325797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sesquiterpene Lactones with Anti-Inflammatory Activity from the Halophyte Sonchus brachyotus DC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for 8-O-Acetyltorilolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to evaluate the cytotoxic potential of 8-O-Acetyltorilolone, a putative sesquiterpenoid lactone. The protocols are designed to be a starting point for researchers investigating the biological activity of this compound.
Introduction
Sesquiterpenoid lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4] This document outlines a detailed protocol for determining the in vitro cytotoxicity of this compound against a human cancer cell line, a crucial first step in the assessment of its potential as a therapeutic agent. The proposed primary assay is the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[3] Additionally, a potential mechanism of action involving the induction of apoptosis is explored, along with a protocol for a caspase activity assay.
Data Presentation
Quantitative data from the described assays should be recorded and summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Example Data)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0.1 | 98.2 ± 3.1 | |
| 1 | 85.7 ± 4.5 | |
| 10 | 52.1 ± 2.8 | 9.5 |
| 50 | 15.3 ± 1.9 | |
| 100 | 5.6 ± 0.8 | |
| Doxorubicin (1 µM) | 25.4 ± 2.2 |
Table 2: Caspase-3/7 Activity in Response to this compound (Example Data)
| Treatment | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (IC₅₀) | 4.2 ± 0.5 |
| Staurosporine (1 µM) | 8.5 ± 0.9 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methods for assessing cell viability in the presence of test compounds.[3]
Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10% Trichloroacetic acid (TCA), cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the drug-containing medium. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
The IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting a dose-response curve.
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[2]
Materials and Reagents:
-
Human cancer cell line
-
Complete growth medium
-
This compound
-
Staurosporine (positive control for apoptosis induction)
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its IC₅₀ concentration, a positive control (Staurosporine), and a vehicle control for 24 hours.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer.
Data Analysis:
Calculate the fold change in caspase activity relative to the vehicle control.
Proposed Mechanism of Action and Signaling Pathway
Based on studies of other sesquiterpenoid lactones, this compound may induce apoptosis by activating the intrinsic (mitochondrial) apoptotic pathway.[2][4] This can be initiated by cellular stress, leading to the activation of effector caspases. The PI3K/Akt signaling pathway is a key regulator of cell survival, and its inhibition can promote apoptosis.[5]
Visualizations
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Proposed apoptotic signaling pathway modulated by this compound.
References
- 1. Isolation and In Vitro Activity of Sesquiterpene Lactones from Eremanthus crotonoides as SARS-CoV-2 Protease Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Zerumbone, a Natural Sesquiterpene, in Cell Culture Studies
Disclaimer: The following application notes and protocols are provided for Zerumbone as a representative natural compound known to induce apoptosis and cell cycle arrest in cancer cell lines. Information on "8-O-Acetyltorilolone" is not currently available in the public domain. Zerumbone has been chosen as a suitable proxy to demonstrate the application of a natural compound with anti-cancer properties in a cell culture setting.
Introduction to Zerumbone
Zerumbone is a natural cyclic sesquiterpene derived from the rhizomes of the wild ginger, Zingiber zerumbet Smith. It has garnered significant interest in cancer research due to its demonstrated anti-proliferative, anti-inflammatory, and anti-cancer activities across a variety of cancer cell types.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a valuable tool for in vitro cancer studies.[1][4]
Mechanism of Action
Zerumbone exerts its anti-cancer effects by modulating several key signaling pathways. It is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[2][4] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5] Zerumbone treatment leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis.[2][4]
Furthermore, Zerumbone can induce cell cycle arrest, often at the G2/M phase, by affecting the expression and activity of cell cycle regulatory proteins.[1][4][6] It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[2]
Data Presentation: Cytotoxicity of Zerumbone
The cytotoxic effect of Zerumbone is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for Zerumbone vary depending on the cancer cell line and the duration of treatment.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 72 | 3.45 ± 0.026 | ~15.8 | [5] |
| HCT116 | Colon Cancer | 24 | 8.9 ± 0.3 | ~40.8 | [7] |
| HCT116 | Colon Cancer | 48 | 18.0 ± 1.2 | ~82.5 | [7] |
| HCT116 | Colon Cancer | 72 | 21.3 ± 3.5 | ~97.6 | [7] |
| Jurkat | T-cell Leukemia | 24 | 11.9 ± 0.2 | ~54.5 | [8] |
| Jurkat | T-cell Leukemia | 48 | 8.6 ± 0.5 | ~39.4 | [8] |
| Jurkat | T-cell Leukemia | 72 | 5.4 ± 0.4 | ~24.7 | [8] |
| MCF-7 | Breast Cancer | 48 | 126.7 | ~580.5 | [9][10] |
| Hep-2 | Laryngeal Carcinoma | 48 | - | 15 | [11] |
| KKU-100 | Cholangiocarcinoma | - | - | 16.44 | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Zerumbone on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Zerumbone (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Zerumbone in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted Zerumbone solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Zerumbone concentration) and a negative control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[7][8]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Zerumbone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Zerumbone at the desired concentrations (e.g., IC50 concentration) for a specific time (e.g., 24 or 48 hours).[4][13]
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[6][13][14]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Zerumbone
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Zerumbone as described for the apoptosis assay.[4][13]
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS and fix by adding cold 70% ethanol dropwise while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.[13]
-
Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
Zerumbone
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, Cyclin B1, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with Zerumbone for the desired time.
-
Lyse the cells in lysis buffer and collect the protein lysate.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[4][5][15]
Visualizations
Caption: Zerumbone-induced intrinsic apoptosis pathway.
Caption: Zerumbone-induced G2/M cell cycle arrest.
Caption: General experimental workflow for studying Zerumbone.
References
- 1. Anti-Cancer and Anti-Angiogenesis Activities of Zerumbone Isolated from Zingiber Zerumbet – A Systematic Review [foodandnutritionjournal.org]
- 2. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijhsr.org [ijhsr.org]
- 4. Zerumbone, a bioactive sesquiterpene, induces G2/M cell cycle arrest and apoptosis in leukemia cells via a Fas‐ and mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zerumbone induced apoptosis in liver cancer cells via modulation of Bax/Bcl-2 ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zerumbone induces G2/M cell cycle arrest and apoptosis via mitochondrial pathway in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zerumbone, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity against cholangiocarcinoma cell lines of zerumbone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Anticancer bioactivity of zerumbone on pediatric rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zerumbone Enhances TRAIL-Induced Apoptosis through the Induction of Death Receptors in Human Colon Cancer Cells: Evidence for an Essential Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxic Effects of 8-O-Acetyltorilolone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for evaluating the cytotoxic potential of 8-O-Acetyltorilolone, a novel compound. The methodologies detailed herein are designed to ensure robust and reproducible assessment of its effects on cancer cell lines. Key assays include the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V-FITC/Propidium Iodide assay for the detection of apoptosis. These protocols are intended to guide researchers in obtaining critical data for the preclinical evaluation of this compound.
Introduction
The discovery and development of novel anticancer agents are paramount in oncology research. Natural products and their derivatives represent a significant source of new therapeutic leads. This compound is a compound of interest whose cytotoxic effects require systematic evaluation. Cytotoxicity assays are fundamental in vitro tools used to screen for the potential of a compound to cause cell damage or death. This application note outlines a standardized workflow for assessing the cytotoxic and apoptotic effects of this compound on selected cancer cell lines.
The described protocols cover three essential aspects of cytotoxicity:
-
Metabolic Activity: The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by the mitochondrial dehydrogenases of metabolically active cells.[1][2] This provides an indication of cell viability and proliferation.
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity and necrosis.[3][4]
-
Apoptosis Induction: The Annexin V-FITC and Propidium Iodide (PI) assay identifies cells undergoing apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[5][6]
General Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected human cancer cell lines (e.g., HeLa, A549, MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
-
Flow cytometer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
Cell Culture and Seeding
-
Culture the selected cancer cell lines in their recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain them in the logarithmic growth phase.
-
For assays, harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (typically 1 x 10⁴ to 5 x 10⁴ cells/mL, which should be optimized for each cell line) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert MTT into a purple formazan product.[1]
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Cell Treatment: After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
Plot the viability against the log concentration of the compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of LDH from damaged cells.[4]
-
Plate Setup: Seed and treat cells with this compound as described in the MTT protocol (4.2, steps 1-3).
-
Controls: Include the following controls:
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[4]
-
Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[4][7] Add the LDH reaction mixture (containing substrate and dye) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] x 100
-
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Preparation: Seed cells in 6-well plates and treat with selected concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., at 200 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the assay kit.[5]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| HeLa | 24 | 45.2 ± 3.1 |
| 48 | 28.7 ± 2.5 | |
| 72 | 15.1 ± 1.8 | |
| A549 | 24 | 60.5 ± 4.5 |
| 48 | 41.3 ± 3.9 | |
| 72 | 22.8 ± 2.2 | |
| MCF-7 | 24 | 52.1 ± 4.0 |
| 48 | 33.6 ± 2.8 | |
| 72 | 19.4 ± 1.5 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Apoptosis Induction by this compound in HeLa Cells (24h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| IC50 (45.2 µM) | 48.5 ± 3.5 | 35.1 ± 2.8 | 16.4 ± 1.9 |
| 2x IC50 (90.4 µM) | 15.7 ± 2.2 | 55.8 ± 4.1 | 28.5 ± 3.3 |
Data are presented as the percentage of the total cell population (mean ± SD).
Hypothetical Signaling Pathway for Cytotoxicity
The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis. This compound may trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The diagram below illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical apoptotic signaling pathways induced by this compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 8-O-Acetyltorilolone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-O-Acetyltorilolone is a novel synthetic compound with promising therapeutic potential. Preliminary in vitro studies have indicated its potential as both an anti-inflammatory and an anti-cancer agent. These application notes provide detailed protocols for the subsequent in vivo evaluation of this compound in established animal models. The following sections outline the experimental design, methodologies, and data presentation for assessing its efficacy.
Hypothetical In Vitro Data Summary
Prior to embarking on in vivo studies, comprehensive in vitro assays are essential to determine the compound's activity and guide dose selection. The following tables summarize hypothetical quantitative data from such initial screenings.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) | Positive Control (IC50 µM) |
| Nitric Oxide (NO) Assay | RAW 264.7 | NO Production | 5.2 | Dexamethasone (2.1) |
| TNF-α ELISA | THP-1 | TNF-α Secretion | 7.8 | Dexamethasone (3.5) |
| IL-6 ELISA | THP-1 | IL-6 Secretion | 6.5 | Dexamethasone (2.9) |
| COX-2 Inhibition Assay | Cell-free | Enzyme Activity | 3.1 | Celecoxib (0.5) |
Table 2: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Positive Control (IC50 µM) |
| A549 | Lung Carcinoma | MTT Assay | 12.5 | Doxorubicin (1.8) |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 9.8 | Doxorubicin (1.2) |
| HCT116 | Colon Carcinoma | MTT Assay | 15.2 | Doxorubicin (2.1) |
| PC-3 | Prostate Cancer | MTT Assay | 11.4 | Doxorubicin (1.5) |
Section 1: In Vivo Anti-Inflammatory Activity Assessment
This section details the protocol for evaluating the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rodents. This is a widely used and validated model for acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
1. Animals:
-
Species: Male Wistar rats (or Swiss albino mice).
-
Weight: 180-220 g (rats) or 20-25 g (mice).
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
2. Materials:
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)
-
Positive Control: Indomethacin or Diclofenac sodium
-
Plethysmometer
-
Syringes and needles
3. Experimental Groups:
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group III (Test Drug - Low Dose): this compound (e.g., 25 mg/kg, p.o.).
-
Group IV (Test Drug - Medium Dose): this compound (e.g., 50 mg/kg, p.o.).
-
Group V (Test Drug - High Dose): this compound (e.g., 100 mg/kg, p.o.).
4. Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
One hour after drug administration, measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
5. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Present the data in a table and analyze using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Table 3: Paw Edema Volume and Percentage Inhibition
| Group | Treatment | Dose (mg/kg) | - | Paw Volume Increase (mL) at Time (hours) | - | - | % Inhibition at 4h |
| - | - | - | 1h | 2h | 3h | 4h | - |
| I | Vehicle | - | 0.45 ± 0.05 | 0.68 ± 0.07 | 0.82 ± 0.06 | 0.75 ± 0.05 | 0 |
| II | Indomethacin | 10 | 0.21 ± 0.03 | 0.30 ± 0.04 | 0.35 ± 0.04 | 0.32 ± 0.03 | 57.3 |
| III | This compound | 25 | 0.35 ± 0.04 | 0.55 ± 0.06 | 0.68 ± 0.05 | 0.61 ± 0.04 | 18.7 |
| IV | This compound | 50 | 0.28 ± 0.03 | 0.42 ± 0.05 | 0.51 ± 0.04 | 0.45 ± 0.04 | 40.0 |
| V | This compound | 100 | 0.22 ± 0.02 | 0.33 ± 0.04 | 0.39 ± 0.03 | 0.35 ± 0.03 | 53.3 |
Hypothetical Signaling Pathway
The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB signaling pathway.
Hypothetical NF-κB signaling pathway inhibition.
Section 2: In Vivo Anti-Cancer Activity Assessment
This section provides a protocol for evaluating the anti-cancer efficacy of this compound using a human tumor xenograft model in immunodeficient mice.[1] This is a standard preclinical model to assess a compound's ability to inhibit tumor growth.[2]
Experimental Protocol: Human Tumor Xenograft Model
1. Animals:
-
Species: Athymic nude mice (e.g., BALB/c nude).[3]
-
Age: 6-8 weeks.
-
Acclimatization: House in a specific pathogen-free (SPF) environment for at least one week.
2. Materials:
-
This compound
-
Vehicle (e.g., PEG400/Ethanol/Saline)
-
Positive Control: A standard chemotherapeutic agent (e.g., Cisplatin, Doxorubicin).
-
Human cancer cell line (e.g., A549 lung carcinoma).
-
Matrigel
-
Calipers
-
Syringes and needles
3. Experimental Groups:
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Cisplatin (e.g., 5 mg/kg, i.p., once a week).
-
Group III (Test Drug - Low Dose): this compound (e.g., 50 mg/kg, p.o., daily).
-
Group IV (Test Drug - High Dose): this compound (e.g., 100 mg/kg, p.o., daily).
4. Procedure:
-
Harvest A549 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into the treatment groups.
-
Administer the respective treatments as per the group assignments.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Monitor animal body weight and general health throughout the study.
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21-28 days).
5. Data Analysis:
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Present the data in a table and analyze using a two-way ANOVA for tumor growth curves and a one-way ANOVA for final tumor volumes.
Table 4: Tumor Growth Inhibition in A549 Xenograft Model
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| I | Vehicle | - | 1850 ± 250 | 0 | +5.2 |
| II | Cisplatin | 5 | 450 ± 90 | 75.7 | -8.5 |
| III | This compound | 50 | 1100 ± 180 | 40.5 | +3.1 |
| IV | This compound | 100 | 720 ± 120 | 61.1 | +1.8 |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo anti-cancer xenograft study.
Workflow for the in vivo xenograft study.
References
Application Note: Mass Spectrometry Analysis of 8-O-Acetyltorilolone
Abstract
This application note details a sensitive and robust method for the analysis of 8-O-Acetyltorilolone using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis. The provided methodologies are suitable for the quantification and structural elucidation of this compound in various sample matrices, catering to researchers in natural product chemistry, pharmacology, and drug development.
Note on Compound Identity: The compound "this compound" was not found in public chemical databases. This application note is based on the structure of 8-O-Acetylharpagide (C17H26O11, MW: 406.4 g/mol ) , a structurally related iridoid glycoside, which is presumed to be a synonym or a closely related analogue.
Introduction
This compound is a natural product of interest for its potential biological activities. Accurate and sensitive analytical methods are crucial for its study, from initial discovery and characterization to pharmacokinetic and metabolic profiling. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for these applications. This document provides a comprehensive protocol for the analysis of this compound using electrospray ionization (ESI) mass spectrometry.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for the extraction of this compound from a biological matrix (e.g., plasma) is provided below. This protocol is based on standard protein precipitation techniques.
-
Sample Aliquoting: To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add a known concentration of an appropriate internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.
Liquid Chromatography
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 3.5 kV Source Temperature: 120°C Desolvation Temperature: 350°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 600 L/hr Collision Gas: Argon Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and Product Ion Scan for fragmentation analysis.
Data Presentation
Quantitative Mass Spectrometry Data
The following table summarizes the proposed MRM transitions for the quantitative analysis of this compound. These transitions are based on the predicted fragmentation of the [M+H]+ precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 407.15 | 245.10 | 15 | 100 |
| This compound | 407.15 | 185.08 | 20 | 100 |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | 100 |
High-Resolution Mass Spectrometry Data
The following table presents the theoretical exact masses of this compound and its major predicted fragments.
| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M+H]+ | C17H27O11+ | 407.1551 |
| [M+Na]+ | C17H26O11Na+ | 429.1370 |
| [Aglycone+H]+ | C11H17O6+ | 245.1025 |
| [Glucose Fragment+H]+ | C6H13O5+ | 165.0763 |
| [Aglycone-H2O+H]+ | C11H15O5+ | 227.0919 |
| [Aglycone-CH3COOH+H]+ | C9H13O4+ | 185.0814 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the preparation and analysis of this compound samples.
Proposed Fragmentation Pathway
Caption: Proposed ESI+ fragmentation pathway for this compound ([M+H]+).
Discussion
The presented method provides a robust framework for the mass spectrometry-based analysis of this compound. The primary fragmentation pathway is proposed to involve the cleavage of the glycosidic bond, resulting in the formation of an aglycone fragment ion. This aglycone can then undergo further fragmentation through the loss of water or acetic acid from the acetyl group. The selection of multiple MRM transitions enhances the specificity and reliability of quantification. The provided LC gradient ensures adequate retention and separation from potential interferences in complex matrices. Researchers should optimize the collision energies and other MS parameters for their specific instrumentation to achieve the best sensitivity and accuracy. The use of a stable isotope-labeled internal standard is highly recommended for precise quantification, especially in biological samples.
Troubleshooting & Optimization
Technical Support Center: 8-O-Acetyltorilolone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-O-Acetyltorilolone synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction is showing very low or no conversion to this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue in acetylation reactions. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inactive Acetylating Agent: Acetic anhydride, a common acetylating agent, can hydrolyze over time if exposed to moisture.[1]
-
Solution: Use a fresh bottle of acetic anhydride or distill the reagent before use. Ensure all glassware is thoroughly dried.
-
-
Insufficient Catalyst Activity: If using a catalyst, it may be poisoned or not present in a sufficient amount.
-
Solution: Increase the catalyst loading. If using a reusable catalyst like H-beta zeolite, ensure it has been properly activated.[2]
-
-
Inappropriate Reaction Temperature: The reaction may require heating to proceed at an appreciable rate, or conversely, excessive heat could be causing degradation of the starting material or product.
-
Solution: Screen a range of temperatures. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.
-
-
Poor Solubility: The starting material, Torilolone, may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.
-
Solution: Select a solvent in which Torilolone has good solubility. Consider co-solvents if a single solvent is insufficient. Common solvents for acetylation include pyridine, dichloromethane (DCM), and tetrahydrofuran (THF).
-
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity for this compound?
Answer: The formation of multiple products suggests a lack of chemoselectivity in the acetylation reaction. This is particularly relevant if Torilolone has multiple hydroxyl groups or other nucleophilic sites.
Possible Causes & Solutions:
-
Over-acetylation: If Torilolone has other reactive hydroxyl groups, they may also be acetylated.
-
Solution: Reduce the equivalents of the acetylating agent. Perform the reaction at a lower temperature to favor the more reactive hydroxyl group.
-
-
N-acetylation: If the starting material contains an amine group, it can compete with the hydroxyl group for acetylation.[3]
-
Solution: Under acidic conditions, the amine group will be protonated and thus protected from acetylation, favoring O-acetylation.[4]
-
-
Solvent Effects: The choice of solvent can influence the selectivity of the reaction.
-
Solution: Screen different solvents. Aprotic solvents are generally preferred for acetylation reactions.
-
Table 1: Parameters for Optimizing Selectivity
| Parameter | Condition A | Condition B | Condition C |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | - |
| Equivalents of Agent | 1.1 eq | 1.5 eq | 2.0 eq |
| Catalyst | DMAP (0.1 eq) | Pyridine (solvent) | H-beta zeolite |
| Temperature | 0 °C | Room Temperature | 50 °C |
| Solvent | Dichloromethane | Pyridine | Acetonitrile |
Issue 3: Difficult Product Purification
Question: I am having trouble purifying this compound from the reaction mixture. What purification strategies can I employ?
Answer: Purification can be challenging due to the presence of unreacted starting materials, excess reagents, and side products.
Possible Solutions:
-
Aqueous Workup: Quench the reaction with water or a saturated sodium bicarbonate solution to neutralize any acid and hydrolyze excess acetic anhydride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying acetylated products. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
Purification Workflow:
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents for a reaction like this?
A1: The most common acetylating agents are acetic anhydride and acetyl chloride. Acetic anhydride is often preferred as it is less corrosive and the byproduct, acetic acid, is generally easier to remove than hydrochloric acid.[1]
Q2: What is the role of a catalyst in this acetylation?
A2: A catalyst is often used to increase the rate of the reaction. Common catalysts include 4-dimethylaminopyridine (DMAP), which is a highly effective acylation catalyst, and bases like pyridine or triethylamine, which also act as acid scavengers. Solid acid catalysts like H-beta zeolite can also be used.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the appearance of a new, typically less polar spot corresponding to the acetylated product and the disappearance of the starting material spot indicate that the reaction is proceeding.
Q4: Should I be concerned about the stability of this compound?
A4: Acetate esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. It is advisable to avoid prolonged exposure to strong acids or bases during workup and purification. The purified product should be stored in a cool, dry place.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general starting protocol that should be optimized for your specific experimental setup.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Torilolone (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Reagent Quantities for a 1 mmol Scale Reaction
| Reagent | Molecular Weight | Quantity (mg) | Equivalents |
| Torilolone | (To be determined) | (To be determined) | 1.0 |
| Acetic Anhydride | 102.09 g/mol | 122.5 mg (0.11 mL) | 1.2 |
| DMAP | 122.17 g/mol | 12.2 mg | 0.1 |
| Dichloromethane | - | 5-10 mL | - |
References
Technical Support Center: Stability of Novel Compounds in Different Solvents
Disclaimer: Information regarding the stability of "8-O-Acetyltorilolone" is not currently available in the public domain. The following technical support guide provides a generalized framework and examples for assessing the stability of a novel compound, referred to as "Compound X," in various solvents. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the stability of a new compound like Compound X?
A1: The initial step is to perform forced degradation studies.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and products.[1] Key conditions to test include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[1]
Q2: How do I select the appropriate solvents for stability testing?
A2: Solvent selection should be based on the intended application of the compound. For pharmaceutical development, this includes solvents used in formulation, such as water, ethanol, and various buffer systems. It is also beneficial to test solubility and stability in solvents used during analytical method development, like acetonitrile and methanol.
Q3: What analytical techniques are most suitable for stability studies?
A3: A stability-indicating analytical method is crucial. This is typically a validated quantitative method that can accurately measure the decrease of the active pharmaceutical ingredient (API) and separate it from any degradation products.[1] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with photodiode array (PDA) or mass spectrometry (MS) detectors are commonly used.[3][4][5]
Q4: What is a "mass balance" in the context of stability studies?
A4: Mass balance is an important aspect of forced degradation studies that helps to ensure that all degradation products are accounted for.[2] It is the process of demonstrating that the sum of the assay value of the parent compound and the levels of its degradation products, on a molar basis, remains constant over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of Compound X in all tested solvents. | The compound may be inherently unstable under the initial stress conditions. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). |
| Poor peak shape or resolution in HPLC/UPLC analysis. | The mobile phase may not be optimal for separating the parent compound from its degradants. The column may not be suitable. | Optimize the mobile phase composition, gradient, and pH. Experiment with a different column chemistry (e.g., C18, C8, Phenyl-Hexyl). |
| Inconsistent results between replicate experiments. | This could be due to variability in sample preparation, instrument performance, or the stability of the compound in the autosampler. | Ensure precise and consistent sample preparation. Perform system suitability tests before each run. Evaluate the stability of the compound in the analytical solvent at the autosampler temperature. |
| Mass balance is not achieved (significantly less than 100%). | Degradation products may not be eluting from the column or may not be detected by the detector (e.g., lack a chromophore). The compound may be forming volatile degradants or precipitating. | Use a mass spectrometer to look for non-chromophoric degradants. Analyze the headspace for volatile compounds. Visually inspect samples for precipitation. |
Quantitative Data Summary
The following table presents hypothetical stability data for "Compound X" after 24 hours of exposure to different stress conditions.
| Solvent/Condition | Temperature | % Recovery of Compound X | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 60°C | 75.2% | Hydrolysis Product A |
| Water | 60°C | 92.5% | Minor Hydrolysis Product B |
| 0.1 M NaOH | 60°C | 45.8% | Epimerization Product C, Hydrolysis Product A |
| 3% H₂O₂ | Room Temp | 88.1% | Oxidation Product D |
| Acetonitrile | Room Temp | 99.5% | No significant degradation |
| Methanol | Room Temp | 98.9% | No significant degradation |
| Photostability (ICH Q1B) | Room Temp | 95.3% | Photodegradant E |
| Thermal (Solid State) | 80°C | 97.6% | Thermodegradant F |
Experimental Protocols
General Stock Solution Preparation
A stock solution of Compound X is prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
Forced Hydrolysis Study
-
Prepare three solutions by diluting the stock solution with 0.1 M HCl, purified water, and 0.1 M NaOH, respectively, to a final concentration of 100 µg/mL.
-
Incubate these solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
Forced Oxidation Study
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified intervals.
-
Analyze the samples using the HPLC-UV method.
Photostability Study
-
Expose a solution of Compound X (100 µg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
Thermal Stress Study
-
Place the solid Compound X in a temperature-controlled oven at 80°C.
-
Withdraw samples at various time points.
-
Prepare solutions of the stressed solid material and analyze by HPLC-UV.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for stability studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SEPARATION AND IDENTIFICATION OF FORCED DEGRADATION PRODUCTS OF LOFEXIDINE BY USING LC-MS/MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: 8-O-Acetyltorilolone Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-O-Acetyltorilolone using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of this compound.
1. Peak Shape Problems: Tailing, Fronting, and Splitting
Q1: My main peak for this compound is tailing. What are the possible causes and solutions?
A1: Peak tailing is a common issue that can affect resolution and quantification.[1] The primary causes for peak tailing with this compound are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, causing tailing.
-
Solution: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase (0.1% v/v) to block the active silanol sites. Alternatively, using a base-deactivated or end-capped column can minimize these interactions.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.
-
Solution: Adjust the mobile phase pH. For a neutral compound like this compound, a pH between 3 and 7 is generally recommended. Adding a buffer to the mobile phase can help maintain a consistent pH.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[3]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: A contaminated guard or analytical column can also cause peak tailing.[4]
-
Solution: First, try backflushing the column. If the problem persists, replace the guard column. As a last resort, the analytical column may need to be replaced.[4]
-
Q2: I am observing peak fronting for my this compound peak. What could be the cause?
A2: Peak fronting is less common than tailing but can still occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting too high a concentration of the compound can lead to fronting.
-
Solution: Try diluting your sample or reducing the injection volume.[3]
-
-
Column Collapse: A void at the head of the column can cause peak fronting. This can happen if the column is operated outside its recommended pressure or pH limits.[4]
-
Solution: Replace the column and ensure operating conditions are within the manufacturer's specifications.
-
Q3: My this compound peak is split or appears as a doublet. What should I do?
A3: Split peaks can be caused by a few factors during the analysis.
-
Partially Blocked Frit: A common cause for split peaks for all compounds in the chromatogram is a partially blocked inlet frit of the column.[4]
-
Solution: Try reversing and flushing the column. If this doesn't resolve the issue, the frit or the entire column may need to be replaced.
-
-
Sample Injection Issues: Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
-
-
Co-eluting Impurity: It's possible that an impurity is co-eluting with your target compound.
-
Solution: Alter the mobile phase composition or gradient to try and resolve the two peaks. A change in the organic modifier (e.g., from methanol to acetonitrile) or the pH can affect selectivity.
-
2. Retention Time and Resolution Issues
Q4: The retention time of my this compound peak is shifting between injections. Why is this happening?
A4: Fluctuating retention times can be due to several factors related to the HPLC system and mobile phase preparation.
-
Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed before use. If using a gradient, check the pump's proportioning valves.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.[1]
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
-
Q5: I am seeing a new, more polar peak appearing over time, and the peak area of this compound is decreasing. What is the likely cause?
A5: This is a strong indication of on-column or in-sample degradation. For this compound, the most likely degradation is the hydrolysis of the acetyl group to form the more polar parent compound, torilolone. Esters can undergo hydrolysis, especially under acidic or basic conditions.[5][6][7]
-
Mobile Phase pH: An acidic or basic mobile phase can catalyze the hydrolysis of the ester.
-
Solution: Adjust the mobile phase to a more neutral pH (around 5-6) to minimize hydrolysis. Avoid using strong acids or bases in the mobile phase if possible.
-
-
Sample Stability: The compound may be degrading in the sample vial.
-
Solution: Prepare fresh samples and keep them in the autosampler for a limited time. If necessary, cool the autosampler to slow down degradation.
-
3. Baseline and Ghost Peak Problems
Q6: I am observing ghost peaks in my blank injections. What is the source of this contamination?
A6: Ghost peaks are peaks that appear in blank runs and can originate from several sources.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column and elute as ghost peaks, especially during a gradient run.[2]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
-
Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a strong solvent can help clean the injection system.
-
-
System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, seals, or tubing.
-
Solution: Systematically flush the different components of the HPLC system with a strong solvent to identify and remove the source of contamination.
-
Data Presentation
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₇H₂₆O₄ | Based on the structure of torilolone (C₁₅H₂₄O₃) with an added acetyl group (C₂H₂O). |
| Molecular Weight | ~300 g/mol | Calculated from the inferred molecular formula. |
| Polarity | Moderately non-polar | The acetyl group increases the non-polar character compared to torilolone. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, ethyl acetate). | Typical for terpene lactones. |
| UV Absorbance | Weak or no significant absorbance above 220 nm. | The core structure lacks a strong chromophore. An ELSD or MS detector is recommended. |
| Stability | Susceptible to hydrolysis of the acetyl group, especially under acidic or basic conditions. | The ester functional group can be labile. |
Table 2: Recommended Starting HPLC Parameters for this compound Purification
| Parameter | Recommendation |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with 50% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detector | ELSD or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
-
-
System Setup:
-
Install a C18, 250 x 4.6 mm, 5 µm column.
-
Set the column oven temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set up the detector (ELSD: Nebulizer Temperature 40 °C, Evaporator Temperature 60 °C, Gas Flow 1.5 SLM; or MS with ESI in positive mode).
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Gradient from 50% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 50% B and equilibrate.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase (50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Start the data acquisition.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for suspected hydrolysis.
References
"optimizing cell-based assays for 8-O-Acetyltorilolone"
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing cell-based assays using 8-O-Acetyltorilolone. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bioactive small molecule. Its primary mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[1][2][3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[4] Upon stimulation by factors like TNF-α or LPS, the IKK complex phosphorylates IκBα, leading to its degradation.[2][4] This releases NF-κB, allowing it to move into the nucleus and activate the transcription of pro-inflammatory genes.[3][5] this compound is believed to interfere with this cascade, likely by inhibiting the IKK complex, which prevents IκBα phosphorylation and subsequent NF-κB activation.[1]
Q2: What is the optimal solvent for dissolving this compound?
A2: this compound is typically dissolved in a high-purity polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to minimize the final concentration of the solvent in your cell culture media, as high concentrations can induce cytotoxicity or other off-target effects.
Q3: Which cell lines are suitable for assays with this compound?
A3: Cell line selection depends on your research focus. For studying inflammation, macrophage-like cell lines (e.g., RAW 264.7) or human embryonic kidney cells (e.g., HEK293T) are commonly used.[2] For cancer-related studies, relevant cancer cell lines (e.g., MCF7 for breast cancer) are appropriate.[6] It is essential to choose a cell line that has a robust and inducible NF-κB pathway.
Q4: How long should I treat my cells with this compound?
A4: Treatment duration is a critical parameter that requires optimization.[7] For signaling pathway studies (e.g., measuring IκBα phosphorylation), a short pre-incubation period (e.g., 1-2 hours) before adding the stimulus (like TNF-α) is common. For longer-term assays like cell viability or gene expression, treatment times can range from 24 to 72 hours.[6]
Experimental Protocols
Protocol: NF-κB Luciferase Reporter Assay
This protocol outlines a method to quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a stable reporter cell line.
-
Cell Plating:
-
Seed HEK293T cells stably expressing an NF-κB luciferase reporter gene into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete medium to create 2X working concentrations of the compound.
-
Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the plate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a 2X solution of the stimulus (e.g., 20 ng/mL TNF-α) in a complete medium.
-
Add 100 µL of the 2X stimulus solution to all wells except the unstimulated control wells. This brings the final volume to 200 µL and the compound/stimulus concentrations to 1X.
-
Incubate for 6-8 hours at 37°C and 5% CO₂.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the medium and gently wash the cells once with 100 µL of PBS.
-
Add 50 µL of 1X lysis buffer to each well and incubate for 15 minutes on a plate shaker to ensure complete lysis.
-
Add 50 µL of luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.[8]
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the signal of treated wells to the vehicle control (stimulated) wells.
-
Calculate the IC₅₀ value by plotting the normalized data against the log of the compound concentration.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound
| Assay Type | Cell Line | Concentration Range | Incubation Time |
|---|---|---|---|
| NF-κB Reporter | HEK293T | 10 nM - 10 µM | 6-8 hours |
| Cytotoxicity (MTT/XTT) | RAW 264.7 | 1 µM - 100 µM | 24-48 hours |
| Western Blot (p-IκBα) | MCF7 | 100 nM - 20 µM | 1-2 hours pre-treatment |
| Gene Expression (qPCR) | A549 | 50 nM - 5 µM | 12-24 hours |
Table 2: Solvent (DMSO) Tolerance for Common Cell Lines
| Cell Line | Max Tolerated DMSO (%) (24h) | Recommended Final DMSO (%) |
|---|---|---|
| HEK293T | 0.5% | ≤ 0.1% |
| RAW 264.7 | 0.2% | ≤ 0.1% |
| MCF7 | 0.5% | ≤ 0.2% |
| A549 | 1.0% | ≤ 0.2% |
Troubleshooting Guide
Problem 1: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Plating | Ensure a single-cell suspension before plating. After plating, let the plate sit at room temperature for 15-20 minutes before incubation to allow even settling.[9] |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent technique, especially during serial dilutions and reagent additions.[10] |
| Edge Effects | Evaporation from outer wells can concentrate reagents.[9] To mitigate this, fill perimeter wells with sterile PBS or medium without cells and do not use them for data collection.[9] |
| Compound Precipitation | Poor solubility of the compound in the media can lead to inconsistent effects.[11] Check for precipitate under a microscope after adding the compound. If observed, consider using a lower concentration or a different solubilization agent if compatible with your cells. |
Problem 2: No or very weak inhibitory effect observed.
| Possible Cause | Recommended Solution |
| Compound Concentration Too Low | The compound may not be potent enough at the tested concentrations. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 µM), while monitoring for cytotoxicity. |
| Inactive Compound | Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. |
| Insufficient Cell Stimulation | The NF-κB pathway may not be fully activated. Confirm the activity of your stimulus (e.g., TNF-α) and optimize its concentration and incubation time to achieve a robust signal window (typically >10-fold induction over baseline). |
| Incorrect Assay Timing | The chosen endpoint may not align with the peak of the biological response. Perform a time-course experiment to determine the optimal treatment and stimulation duration. |
Problem 3: High background signal in unstimulated or control wells.
| Possible Cause | Recommended Solution | | Cell Density Too High | Over-confluent cells can lead to spontaneous pathway activation or high metabolic activity, increasing background.[8] Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent at the time of the assay.[9] | | Media Components | Certain components in serum or media can cause autofluorescence or activate signaling pathways.[8] Test different batches of serum or consider reducing the serum concentration during the assay. | | Mycoplasma Contamination | Mycoplasma is a common source of assay interference and can activate immune pathways like NF-κB. Regularly test your cell cultures for mycoplasma contamination.[10] | | Reagent Interference | The compound itself may be autofluorescent or interfere with the assay chemistry. Run a control plate with the compound in cell-free media to check for direct signal interference. |
Visualizations
Caption: Simplified NF-κB signaling pathway showing inhibition by this compound.
Caption: Standard workflow for a cell-based NF-κB reporter assay.
Caption: Decision tree for troubleshooting high variability in assay replicates.
References
- 1. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. marinbio.com [marinbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Structural Analysis of Acetylated Guaianolides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylated guaianolides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the structural analysis of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the structural analysis of acetylated guaianolides?
A1: The structural elucidation of acetylated guaianolides presents several key challenges:
-
Conformational Flexibility: The seven-membered cycloheptane ring of the guaianolide skeleton is highly flexible, often resulting in the presence of multiple conformers in solution at room temperature. This can lead to broadened or complex NMR signals, making spectral interpretation difficult.[1][2][3]
-
Stereochemical Complexity: Guaianolides possess numerous chiral centers, leading to a high possibility of diastereomers and enantiomers. Differentiating between these stereoisomers requires careful analysis of NMR data, particularly nuclear Overhauser effect (NOE) correlations and coupling constants.[4]
-
Isomer Differentiation: Distinguishing between positional isomers, where the acetyl group is located at different positions on the guaianolide core, can be challenging. This requires specific 2D NMR experiments and analysis of mass spectrometry fragmentation patterns.
-
Signal Overlap in NMR Spectra: The ¹H NMR spectra of acetylated guaianolides are often crowded, with significant overlap of signals, especially in the aliphatic region. This complicates the assignment of individual proton resonances.
-
Determining the Position of Acetylation: Pinpointing the exact location of the acetyl group(s) requires unambiguous evidence from 2D NMR correlations, as simple ¹H and ¹³C NMR spectra may not be sufficient.
Q2: Which NMR solvents are most suitable for the analysis of acetylated guaianolides?
A2: The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a commonly used solvent due to its ability to dissolve a wide range of organic compounds.[1][4] However, for polar guaianolides or to resolve overlapping signals, other solvents may be more appropriate. Deuterated methanol (CD₃OD), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆) are also frequently used.[2][5] It is advisable to test the solubility and spectral resolution in multiple solvents to find the optimal conditions for a specific compound.
Q3: How can I confirm the presence of an acetyl group in my isolated compound?
A3: The presence of an acetyl group can be confirmed by a combination of spectroscopic methods:
-
¹H NMR: A sharp singlet integrating to three protons, typically in the range of δ 1.8-2.2 ppm, is characteristic of the methyl protons of an acetyl group.[1]
-
¹³C NMR: The carbonyl carbon of the acetyl group will appear as a signal around δ 170 ppm, and the methyl carbon will be in the range of δ 20-25 ppm.
-
Mass Spectrometry: In ESI-MS/MS, a characteristic neutral loss of 42 Da (ketene, CH₂=C=O) or 60 Da (acetic acid, CH₃COOH) from the parent ion is a strong indication of an acetyl group.[6]
-
IR Spectroscopy: A strong absorption band around 1735 cm⁻¹ is indicative of an ester carbonyl group.
Troubleshooting Guides
Issue 1: My NMR spectra are broad and difficult to interpret, suggesting the presence of multiple conformers.
Solution:
Conformational heterogeneity is a common issue with the flexible seven-membered ring of guaianolides.[7] Low-temperature NMR spectroscopy is the most effective technique to address this problem. By lowering the temperature, the rate of interconversion between conformers is slowed, allowing for the resolution of distinct sets of signals for each conformer.
Key Steps for Low-Temperature NMR:
-
Solvent Selection: Choose a solvent with a low freezing point, such as deuterated dichloromethane (CD₂Cl₂), acetone-d₆, or methanol-d₄. Ensure your compound is soluble at the desired low temperature.
-
Temperature Control: Gradually decrease the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each step.[8]
-
Data Acquisition: Acquire a series of 1D ¹H NMR spectra at different temperatures to observe the changes in the signals. Once the signals for the individual conformers are resolved, acquire a full set of 2D NMR data (COSY, HSQC, HMBC, NOESY) at that temperature.[7]
| Parameter | Recommendation |
| Typical Solvents | CD₂Cl₂, Acetone-d₆, Methanol-d₄ |
| Temperature Range | Room temperature down to ~180 K |
| Equilibration Time | 10-15 minutes at each temperature step |
| Key Experiments | 1D ¹H, COSY, NOESY, HSQC, HMBC |
Issue 2: I am having trouble differentiating between two possible isomers of my acetylated guaianolide.
Solution:
Differentiating between isomers requires a detailed analysis of both NMR and mass spectrometry data.
For Stereoisomers (Diastereomers):
-
NOESY/ROESY: These experiments are crucial for determining the relative stereochemistry. The presence or absence of specific through-space correlations between protons can establish their spatial proximity and relative orientation (α or β).[1][4][9] For example, a NOESY correlation between H-1 and H-5 would suggest they are on the same face of the molecule.[1]
-
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons, obtained from high-resolution 1D ¹H NMR or J-resolved spectroscopy, can provide information about the dihedral angles and thus the relative stereochemistry.[10]
For Positional Isomers (Regioisomers):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive NMR technique for determining the position of the acetyl group. A correlation between the carbonyl carbon of the acetyl group (around δ 170 ppm) and the proton attached to the oxygenated carbon of the guaianolide skeleton provides a direct link, confirming the site of acetylation.[11][12]
-
Tandem Mass Spectrometry (MS/MS): Isomers can sometimes be differentiated by their fragmentation patterns in MS/MS. The position of the acetyl group can influence the fragmentation pathways, leading to different relative abundances of fragment ions.[13]
| Technique | Application for Isomer Differentiation |
| NOESY/ROESY | Determines relative stereochemistry by observing through-space proton-proton interactions.[1][4][9] |
| HMBC | Unambiguously locates the position of the acetyl group by showing a correlation between the acetyl carbonyl carbon and the proton on the attached carbon.[11][12] |
| MS/MS | Can distinguish isomers based on their unique fragmentation patterns.[13] |
Issue 3: I am unable to definitively assign the position of the acetyl group.
Solution:
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.
Step-by-Step Guide for Using HMBC to Locate the Acetyl Group:
-
Identify the Acetyl Group Signals: In the ¹H NMR spectrum, locate the sharp singlet for the acetyl methyl protons (δ ~2.1 ppm). In the ¹³C NMR spectrum, identify the acetyl carbonyl carbon (δ ~170 ppm).[1]
-
Acquire an HMBC Spectrum: Run a standard HMBC experiment.
-
Analyze the Correlations: Look for a two- or three-bond correlation from the proton on the guaianolide skeleton that is deshielded (indicating it is attached to an oxygen) to the carbonyl carbon of the acetyl group. For example, if you observe a cross-peak between H-8 and the acetyl carbonyl carbon, this confirms that the acetyl group is attached to the oxygen at C-8.
| NMR Signal 1 | NMR Signal 2 | Correlation Type | Implication |
| Acetyl Methyl Protons (¹H) | Carbonyl Carbon of Acetyl Group (¹³C) | 2-bond | Confirms the acetyl group |
| Proton on Oxygenated Carbon (e.g., H-8) (¹H) | Carbonyl Carbon of Acetyl Group (¹³C) | 3-bond | Confirms the position of acetylation at C-8 |
Experimental Protocols
Protocol 1: Low-Temperature NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified acetylated guaianolide in 0.5 mL of a suitable low-temperature NMR solvent (e.g., CD₂Cl₂). Filter the solution into a clean NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe at room temperature.
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
-
Cooling Procedure:
-
Set the target temperature to 273 K (0 °C) and allow the system to equilibrate for 10 minutes.
-
Gradually lower the temperature in 10-20 K increments, allowing for a 10-15 minute equilibration period at each step.[8][14][15]
-
Monitor the ¹H NMR spectrum at each temperature to observe changes in line shape and resolution.
-
-
Data Acquisition at Low Temperature:
-
Once the signals are sharp and well-resolved, re-shim the spectrometer at the target low temperature.
-
Acquire a full set of 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY).
-
-
Warming Procedure:
-
After data acquisition, slowly return the probe to room temperature in increments to avoid thermal shock.
-
Protocol 2: LC-MS/MS Sample Preparation
-
Extraction: If starting from a crude extract, perform a liquid-liquid extraction or solid-phase extraction to isolate a fraction enriched in acetylated guaianolides.
-
Purification: Purify the individual compounds using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation for MS Analysis:
-
Accurately weigh a small amount of the purified compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to make a stock solution of 1 mg/mL.[16]
-
Dilute the stock solution with the initial mobile phase of your LC method to a final concentration of 1-10 µg/mL.[17]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[17]
-
Transfer the filtered solution to an appropriate autosampler vial.
-
-
Blank Samples: Prepare blank samples containing only the solvent used for the final dilution to run before and after your sample to check for carryover.[16][17]
Visualizations
References
- 1. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sesquiterpene Lactones from Cynara cornigera: Acetyl Cholinesterase Inhibition and In Silico Ligand Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.dal.ca [cdn.dal.ca]
- 15. weizmann.ac.il [weizmann.ac.il]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. youtube.com [youtube.com]
"deacetylation of 8-O-Acetyltorilolone under experimental conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deacetylation of 8-O-Acetyltorilolone. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the deacetylation of this compound?
A1: The two primary approaches for the deacetylation of this compound and related sesquiterpenoid lactones are chemical hydrolysis and enzymatic deacetylation.
-
Chemical Hydrolysis: This method typically involves acid- or base-catalyzed removal of the acetyl group. Basic conditions, such as using mild bases, are common for this type of transformation. However, careful control of pH is crucial to prevent hydrolysis of the γ-lactone ring, which can occur under harsh basic or acidic conditions.[1]
-
Enzymatic Deacetylation: This method utilizes enzymes, most commonly lipases, to selectively remove the acetyl group. Enzymatic methods offer high regioselectivity and are performed under mild conditions, which can help preserve the integrity of the core torilolone structure.[2]
Q2: What are the potential side reactions to be aware of during the deacetylation of this compound?
A2: The main side reaction of concern is the hydrolysis of the γ-lactone ring, which is a common feature in guaianolide sesquiterpenes.[1] This can be particularly problematic under strong acidic or basic conditions. Additionally, depending on the reagents and conditions used, other sensitive functional groups in the molecule could be affected.
Q3: How can I monitor the progress of the deacetylation reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material (this compound) and the appearance of the product (Torilolone).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the acetyl group signal and the appearance of a hydroxyl group signal in the product.
Troubleshooting Guides
Problem 1: Incomplete or No Deacetylation
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent (Chemical Method) | Increase the molar excess of the base or acid catalyst. Titrate the reaction mixture to ensure the desired pH is reached and maintained. |
| Inactive Enzyme (Enzymatic Method) | Verify the activity of the lipase using a standard substrate. Ensure the reaction buffer and temperature are optimal for the specific enzyme used. Consider using a different lipase.[2] |
| Low Reaction Temperature | Increase the reaction temperature in small increments. For chemical methods, refluxing may be necessary, but monitor for side product formation. |
| Poor Solubility of Substrate | Use a co-solvent system to improve the solubility of this compound in the reaction medium. |
Problem 2: Formation of Undesired Byproducts (e.g., Lactone Ring Opening)
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions (pH too high or too low) | For base-catalyzed methods, use a milder base (e.g., K₂CO₃ in methanol instead of NaOH). For acid-catalyzed methods, use a weaker acid or reduce the reaction time and temperature.[1] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to minimize byproduct formation. |
| Non-specific Enzyme Activity | Screen different lipases to find one with higher selectivity for the 8-O-acetyl group. Consider using an immobilized enzyme to simplify removal and prevent further reaction. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is too polar to be extracted efficiently | After quenching the reaction, adjust the pH of the aqueous layer to ensure the product is in a neutral form before extraction with an organic solvent. Use a more polar extraction solvent like ethyl acetate or a mixture of chloroform and isopropanol. |
| Co-elution of product with starting material or byproducts during chromatography | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., diol- or cyano-bonded silica) or employing preparative HPLC for separation. |
Experimental Protocols
Chemical Deacetylation (Base-Catalyzed)
This protocol is a general guideline based on methods used for similar sesquiterpenoid lactones. Optimization may be required.
-
Dissolution: Dissolve this compound in methanol (e.g., 10 mg/mL).
-
Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃), in a molar excess (e.g., 2-3 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate 1:1).
-
Quenching: Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Deacetylation:
| Compound Class | Reagent | Solvent | Temperature | Time | Yield |
| Guaianolide | K₂CO₃ | Methanol | Room Temp. | 2-4 h | >90% |
| Eudesmanolide | NaOMe | Methanol | 0°C to RT | 1-3 h | High |
Note: This data is representative of similar compounds and should be used as a starting point for optimization.
Enzymatic Deacetylation
This protocol is a general guideline based on the use of lipases for deacetylation.
-
Enzyme Preparation: Prepare a solution of a suitable lipase (e.g., Candida antarctica lipase B, CALB) in a phosphate buffer (e.g., 50 mM, pH 7.0).
-
Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., acetone or THF) and add it to the enzyme solution.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle shaking.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: Once the desired conversion is reached, denature the enzyme by adding a water-immiscible organic solvent (e.g., ethyl acetate) and filtering.
-
Extraction and Purification: Extract the aqueous phase with the organic solvent. Combine the organic layers, dry, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflows for chemical and enzymatic deacetylation.
Caption: Troubleshooting logic for deacetylation experiments.
References
"minimizing degradation of sesquiterpene lactones during extraction"
Welcome to the technical support center for the extraction of sesquiterpene lactones (STLs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and maximizing the yield of STLs during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of sesquiterpene lactones.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.[1] | Ensure plant material is thoroughly dried at a low temperature (e.g., 40-50°C) and ground into a fine, uniform powder.[1] |
| Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the target STLs. | Test a range of solvents with varying polarities. For many STLs, polar organic solvents like ethanol, methanol, or acetone are effective.[2][3] Aqueous mixtures (e.g., 50% ethanol) can also be highly efficient.[4] | |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for complete extraction.[1] | Optimize the extraction time and temperature for your chosen method. For maceration, allow for sufficient soaking time with agitation.[5] For methods like Soxhlet, ensure an adequate number of extraction cycles.[1] | |
| Poor Solvent-to-Solid Ratio: An inadequate volume of solvent will not effectively dissolve and extract the target compounds.[1] | Increase the solvent-to-solid ratio to ensure complete saturation of the plant material. Experiment to find the optimal ratio for your specific application.[1] | |
| Degradation of Target Sesquiterpene Lactones | High Extraction Temperature: Many STLs are thermolabile and can degrade at elevated temperatures.[6] | Use low-temperature extraction methods like maceration at room temperature or ultrasound-assisted extraction (UAE) at a controlled temperature.[5][6] If using heat, minimize the exposure time. |
| Presence of Water and Inappropriate pH: Water can hydrolyze the lactone ring, and non-neutral pH can catalyze degradation. Sesquiterpene lactones with side chains are particularly susceptible to degradation at pH 7.4, while being more stable at pH 5.5.[7] | Use dried plant material and anhydrous solvents where possible. If using aqueous solvents, consider buffering the solution to a slightly acidic pH. | |
| Exposure to Light: UV radiation can lead to the degradation of some STLs.[5] | Protect the extraction setup and the resulting extract from direct light by using amber glassware or covering the apparatus with aluminum foil. | |
| Formation of Artifacts: Reactive solvents like methanol or ethanol can form adducts with STLs, creating extraction artifacts.[8][9] | If artifact formation is suspected, consider using less reactive solvents like acetone or ethyl acetate. Analyze extracts promptly to minimize the time for potential reactions to occur. | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other plant metabolites, such as chlorophylls and waxes. | Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and waxes. Utilize liquid-liquid partitioning to separate compounds based on their polarity.[10] |
| Hydrolysis of Conjugated Forms: Some STLs exist as glycosides or other conjugates in the plant. The extraction process can cause their hydrolysis, leading to a mixture of free and conjugated forms.[5] | To favor the extraction of free STLs, a longer maceration time in water at a slightly elevated temperature (e.g., 30°C for 17 hours) can be employed to encourage enzymatic hydrolysis.[5] To preserve the conjugated forms, a shorter extraction time with a solvent mixture like methanol/water (70/30) is preferable.[5] | |
| Low Biological Activity of the Extract | Degradation of Active Compounds: The bioactive STLs may have degraded during extraction or storage. | Re-evaluate the extraction protocol to minimize exposure to heat, light, and extreme pH. Ensure proper storage of the extract (cool, dark, and under an inert atmosphere). |
| Loss of Compound During Solvent Evaporation: Overheating during solvent removal can lead to degradation.[1] | Use a rotary evaporator at a controlled low temperature to remove the solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of sesquiterpene lactones during extraction?
A1: The main factors contributing to the degradation of STLs are high temperatures, exposure to UV light, non-neutral pH conditions, and the presence of water and reactive solvents like alcohols.[5][6][7][8] Many STLs are thermolabile, and prolonged exposure to heat can lead to their decomposition.[6] UV radiation can also induce degradation.[5] The lactone ring is susceptible to hydrolysis, especially under alkaline conditions.[8] Furthermore, alcoholic solvents such as methanol and ethanol can react with certain STLs to form solvent adducts, which are considered extraction artifacts.[8][9]
Q2: Which extraction method is generally best for minimizing the degradation of sesquiterpene lactones?
A2: Modern, non-thermal extraction techniques are generally preferred for minimizing the degradation of STLs. Ultrasound-assisted extraction (UAE) is a highly efficient method that can be performed at room temperature, thus reducing the risk of thermal degradation.[6] Supercritical fluid extraction (SFE) with carbon dioxide is another excellent "green" technique that uses a non-reactive solvent at a low temperature.[11] While traditional methods like maceration at room temperature can also be gentle, they are often more time-consuming.[5]
Q3: How does the choice of solvent affect the stability and yield of sesquiterpene lactones?
A3: The choice of solvent is critical for both yield and stability. Polar organic solvents like ethanol and methanol are often effective for extracting a broad range of STLs.[2] However, they can also form artifacts with certain STLs.[8] Using aqueous ethanol can enhance extraction efficiency for some compounds.[4] For particularly sensitive STLs, less reactive solvents such as acetone or ethyl acetate may be a better choice. The polarity of the solvent should be matched to the polarity of the target STLs to maximize yield.
Q4: How can I tell if my sesquiterpene lactones have degraded during extraction?
A4: Degradation can be identified by comparing the chromatographic profile (e.g., HPLC, GC) of your extract with a reference standard or a previously established profile of a carefully prepared extract. The appearance of new, unexpected peaks or a decrease in the peak area of your target STLs can indicate degradation. Techniques like HPLC-MS can be used to identify potential degradation products or solvent adducts.[8][9] A loss of biological activity in the extract can also be an indicator of degradation of the active compounds.
Q5: What are the best practices for storing plant material and extracts to prevent the degradation of sesquiterpene lactones?
A5: Plant material should be thoroughly dried and stored in a cool, dark, and dry place to prevent enzymatic and microbial degradation.[1] For long-term storage, freezing is recommended. Extracts should be stored in amber glass vials to protect from light, at a low temperature (e.g., -20°C or -80°C), and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12] Repeated freeze-thaw cycles should be avoided.[13]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Sesquiterpene Lactones
| Extraction Method | Typical Extraction Time | Solvent Consumption | Temperature | Advantages | Disadvantages | References |
| Maceration | 24 - 72 hours | High | Room Temperature | Simple, gentle on thermolabile compounds. | Time-consuming, may result in lower yield. | [6] |
| Soxhlet Extraction | 8 - 24 hours | Moderate | Boiling point of solvent | High extraction efficiency. | Potential for thermal degradation of sensitive compounds. | [1][14] |
| Ultrasound-Assisted Extraction (UAE) | 30 - 60 minutes | Low to Moderate | Room Temperature (can be controlled) | Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds. | Potential for localized heating, equipment cost. | [6][15] |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | Low | High (controlled) | Very fast, low solvent consumption. | High temperature can cause degradation, requires specialized equipment. | [10] |
| Supercritical Fluid Extraction (SFE) | 30 - 120 minutes | Low (CO2 is recycled) | Low (typically 31-50°C) | "Green" solvent, highly selective, gentle on thermolabile compounds. | High initial equipment cost, may require co-solvents for polar compounds. | [11][16] |
Experimental Protocols
Maceration Protocol
-
Preparation of Plant Material: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a conical flask.
-
Add 100 mL of the chosen solvent (e.g., 70% ethanol).
-
Seal the flask and place it on an orbital shaker.
-
Agitate the mixture at room temperature for 24-72 hours.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a low temperature (≤ 40°C) to obtain the crude extract.
-
Storage: Store the extract in an amber vial at -20°C.
Soxhlet Extraction Protocol
-
Preparation of Plant Material: Grind the dried plant material to a coarse powder.
-
Thimble Packing: Place approximately 20-30 g of the powdered plant material into a cellulose extraction thimble.
-
Apparatus Setup:
-
Place 250 mL of the desired solvent (e.g., ethanol) into a round-bottom flask with a few boiling chips.
-
Assemble the Soxhlet extractor with the packed thimble and a condenser.
-
-
Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for at least 8-12 hours, ensuring a consistent cycle of solvent siphoning.[1]
-
Concentration: After the extraction is complete, cool the apparatus and collect the solvent containing the extract. Concentrate the solvent using a rotary evaporator at ≤ 40°C.
-
Storage: Store the dried extract in a sealed, light-protected container at low temperature.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Grind the dried plant material to a fine powder.
-
Extraction:
-
Place 5 g of the powdered material into a beaker or flask.
-
Add 50 mL of the extraction solvent (e.g., 96% ethanol).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 25°C).[6]
-
-
Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator as described for maceration.
-
Storage: Store the extract under appropriate conditions.
Supercritical Fluid Extraction (SFE) Protocol
-
Preparation of Plant Material: Grind the dried plant material to a uniform particle size.
-
Loading the Extractor: Pack the ground material into the extraction vessel of the SFE system.
-
Setting Parameters:
-
Set the extraction temperature (e.g., 40°C) and pressure (e.g., 200 bar).
-
Set the flow rate of supercritical CO2 (e.g., 2 mL/min).
-
If necessary, add a co-solvent (e.g., 5% ethanol) to the CO2 stream to enhance the extraction of more polar STLs.
-
-
Extraction: Start the flow of supercritical CO2 through the extraction vessel. The extraction time can range from 30 to 120 minutes.
-
Collection: The extracted compounds are precipitated in a collection vessel as the CO2 is depressurized.
-
Storage: Collect the extract and store it in a cool, dark, and sealed container.
Visualizations
Caption: A generalized experimental workflow for the extraction and purification of sesquiterpene lactones.
Caption: Factors leading to the degradation of sesquiterpene lactones during extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 3. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. New sesquiterpene lactones from Arnica tincture prepared from fresh flowerheads of Arnica montana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aiconceptlimited.com.ng [aiconceptlimited.com.ng]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: 8-O-Acetyltorilolone In Vivo Studies
Disclaimer: Information on 8-O-Acetyltorilolone (CAS: 20482-21-7) in the public domain is limited. This guide provides a framework for researchers based on general principles of in vivo studies with novel compounds and data from related molecules. It is essential to conduct thorough dose-finding and toxicity studies for your specific research model.
Frequently Asked Questions (FAQs)
Q1: I cannot find established in vivo dosage guidelines for this compound. Where should I start?
Q2: What is the expected mechanism of action for this compound?
A2: The precise signaling pathways modulated by this compound are not yet fully elucidated. However, it has been investigated for its role in modulating enzyme activity and signal transduction pathways in vitro.[1] Related compounds, such as Epiprocurcumenol, have been shown to inhibit the MAPK and PI3K-Akt signaling pathways. This may represent a potential avenue of investigation for this compound.
Q3: What are the potential challenges I might face when working with this compound?
A3: With novel compounds like this compound, challenges may include poor solubility, lack of a stable formulation, and unknown pharmacokinetic and pharmacodynamic profiles. It is advisable to conduct preliminary formulation and solubility studies before commencing in vivo experiments.
Q4: How can I monitor for potential toxicity of this compound in my animal model?
A4: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy. At the end of the study, perform gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any treatment-related toxicities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect at the tested doses. | - Insufficient dosage.- Poor bioavailability.- Inappropriate route of administration.- Compound instability. | - Perform a dose-escalation study.- Analyze the pharmacokinetic profile of the compound.- Test alternative routes of administration (e.g., intraperitoneal, intravenous if solubility permits).- Verify the stability of your formulation. |
| High variability in animal responses. | - Inconsistent dosing technique.- Genetic variability in the animal model.- Differences in animal health status. | - Ensure all personnel are properly trained in the dosing technique.- Use a sufficient number of animals per group to account for biological variability.- Source animals from a reputable supplier and allow for an acclimatization period before the study begins. |
| Signs of toxicity at low doses. | - The compound has a narrow therapeutic window.- Off-target effects. | - Reduce the starting dose in your next study.- Consider alternative analogs of the compound if available.- Conduct detailed toxicological assessments to understand the nature of the toxicity. |
Data Presentation
Table 1: Template for Dose-Ranging Study of this compound
| Dose Group | Concentration (mg/kg) | Route of Administration | Number of Animals | Observed Efficacy | Signs of Toxicity |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 |
Table 2: Template for Pharmacokinetic Profile of this compound
| Parameter | Value | Units |
| Cmax (Maximum concentration) | ng/mL | |
| Tmax (Time to Cmax) | hours | |
| AUC (Area under the curve) | ng*h/mL | |
| t1/2 (Half-life) | hours | |
| Bioavailability | % |
Experimental Protocols & Visualizations
General Experimental Workflow for In Vivo Testing of a Novel Compound
The following diagram outlines a general workflow for assessing the efficacy and safety of a novel compound like this compound in an animal model.
Caption: General workflow for in vivo studies of a novel compound.
Hypothetical Signaling Pathway
Based on related compounds, a potential mechanism of action for this compound could involve the inhibition of pro-inflammatory or cell survival pathways. The following diagram illustrates a hypothetical inhibition of the PI3K-Akt and MAPK signaling pathways. Note: This is a theoretical model and requires experimental validation for this compound.
Caption: Hypothetical inhibition of PI3K-Akt and MAPK pathways.
References
"addressing off-target effects of 8-O-Acetyltorilolone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 8-O-Acetyltorilolone. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is a sesquiterpenoid natural product isolated from the plant Cnidium monnieri. While direct studies on this compound are limited, its parent compound, torilolone, has demonstrated hepatoprotective activity against tacrine-induced cytotoxicity in Hep G2 cells.[1] This suggests that this compound may have cytoprotective properties.
Q2: Are there known off-target effects for this compound?
Currently, there is no specific off-target profile for this compound in the public domain. However, extracts from Cnidium monnieri, containing a variety of bioactive compounds, have been shown to influence multiple signaling pathways. Researchers should be aware of potential off-target activities related to pathways modulated by other constituents of this plant, such as those involved in apoptosis and oxidative stress.
Q3: What are some general recommendations for designing experiments with this compound?
Given the limited specific data, it is recommended to include comprehensive control experiments. This should involve cytotoxicity assays across a range of concentrations in your chosen cell line to determine the appropriate working concentration. Additionally, consider including positive and negative controls for pathways you hypothesize might be affected as off-targets.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability or Cytotoxicity
Question: I am observing unexpected changes in cell viability after treating my cells with this compound. What could be the cause and how can I troubleshoot this?
Answer: Unexpected effects on cell viability could be due to off-target effects on critical survival pathways. Other compounds from Cnidium monnieri have been shown to modulate apoptosis. It is possible that this compound has pro- or anti-apoptotic off-target effects that are cell-type specific.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Dose-Response Curve: Perform a detailed dose-response experiment to identify a non-toxic working concentration.
-
Apoptosis Assay: Investigate markers of apoptosis.
-
Caspase Activity: Measure the activity of key caspases (e.g., Caspase-3, -8, -9) using a luminometric or colorimetric assay.
-
Annexin V/PI Staining: Use flow cytometry to distinguish between apoptotic, necrotic, and healthy cells.
-
Western Blot Analysis: Probe for cleavage of PARP and caspase-3, and examine the levels of Bcl-2 family proteins (e.g., Bcl-2, Bax).
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
Question: My results with this compound are not consistent across experiments. What could be the contributing factors?
Answer: In addition to standard experimental variability, inconsistent results could stem from off-target effects on cellular stress response pathways, which can be sensitive to minor variations in experimental conditions. For instance, compounds from Cnidium monnieri have been associated with antioxidant activities, potentially through the Nrf2 pathway.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and media composition.
-
Assess Oxidative Stress:
-
ROS Measurement: Use a fluorescent probe (e.g., DCFDA) to measure intracellular reactive oxygen species (ROS) levels.
-
Nrf2 Activation: Perform a western blot to check for the nuclear translocation of Nrf2 and the expression of its target genes (e.g., HO-1, NQO1).
-
-
Control for Confounding Factors: Be mindful of components in your culture medium (e.g., serum) that can influence cellular stress responses.
Quantitative Data
Table 1: Biological Activity of Torilolone
| Compound | Assay | Cell Line | EC50 (µM) | Reference |
| Torilolone | Tacrine-induced Cytotoxicity | Hep G2 | 3.6 ± 0.1 | [1] |
Table 2: Hypothetical Off-Target Profile of this compound
This table is for illustrative purposes to guide potential off-target investigations, as specific data for this compound is not currently available.
| Target Family | Representative Target | IC50 / EC50 (µM) | Assay Type |
| Caspases | Caspase-3 | > 100 | Biochemical |
| Kinases | Akt | 25 | Cell-based |
| Transcription Factors | Nrf2 | 10 | Reporter Gene |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay
This protocol describes a method to assess the effect of this compound on caspase-3 activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for the desired time period (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Lysis: Lyse the cells using a buffer compatible with the caspase-3 activity assay kit.
-
Assay: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates and incubate at 37°C.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the results to the vehicle control and express as a fold change in caspase-3 activity.
Protocol 2: Nrf2 Nuclear Translocation Assay
This protocol outlines a method to determine if this compound induces the nuclear translocation of Nrf2.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound and controls as described in Protocol 1. A known Nrf2 activator (e.g., sulforaphane) should be used as a positive control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with 1% BSA and then incubate with a primary antibody against Nrf2. Following washing, incubate with a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2 to determine the extent of translocation.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothesized anti-apoptotic off-target signaling pathway.
Caption: Hypothesized antioxidant off-target signaling pathway.
References
Validation & Comparative
Confirming the Cytotoxic Potential of 8-O-Acetyltorilolone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cytotoxic activity of the novel compound 8-O-Acetyltorilolone. In the absence of direct experimental data for this specific molecule, this document leverages published data on structurally related compounds, namely guaianolide sesquiterpenoids, to project its potential efficacy. This inferred activity is then benchmarked against two well-established chemotherapeutic agents, Doxorubicin and Paclitaxel. Detailed experimental protocols and conceptual signaling pathways are provided to guide future in vitro studies.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic activities (IC50 values) of various guaianolide sesquiterpenoids against different cancer cell lines, alongside the established cytotoxic profiles of Doxorubicin and Paclitaxel. This data serves as a reference for contextualizing the potential potency of this compound.
Table 1: Cytotoxic Activity of Guaianolide Sesquiterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Chlorohyssopifolin A | U-937 (Leukemia) | < 10 | [1] |
| Chlorohyssopifolin C | U-937 (Leukemia) | < 10 | [1] |
| Chlorohyssopifolin D | U-937 (Leukemia) | < 10 | [1] |
| Linichlorin A | U-937 (Leukemia) | < 10 | [1] |
| Argyin K | MCF-7 (Breast) | 15.13 - 21.62 | [2] |
| Ainsfragolide | Various | 0.4 - 8.3 | [3] |
Table 2: Cytotoxic Activity of Standard Chemotherapeutic Drugs
| Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | BFTC-905 (Bladder) | 2.3 | [4][5][6] |
| Doxorubicin | MCF-7 (Breast) | 2.5 | [4][5][6] |
| Doxorubicin | M21 (Melanoma) | 2.8 | [4][5][6] |
| Doxorubicin | HeLa (Cervical) | 2.9 | [4][5][6] |
| Doxorubicin | UMUC-3 (Bladder) | 5.1 | [4][5][6] |
| Doxorubicin | HepG2 (Liver) | 12.2 | [4][5][6] |
| Paclitaxel | Various | Varies | [7][8][9] |
Experimental Protocols
To facilitate the investigation of this compound's cytotoxic properties, detailed protocols for standard in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Torilolone and 8-O-Acetyltorilolone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Torilolone and 8-O-Acetyltorilolone
Torilolone and this compound are natural products belonging to the guaianolide class of sesquiterpene lactones. They have been isolated from plant species of the Eupatorium genus, which is well-known for producing a variety of bioactive secondary metabolites. Guaianolides from Eupatorium have demonstrated a range of biological effects, most notably cytotoxic and anti-inflammatory activities. The structural difference between Torilolone and its acetylated counterpart, this compound, lies in the presence of an acetyl group at the C8 position, which can significantly influence their physicochemical properties and, consequently, their biological activity.
Predicted Bioactivity Based on Chemical Class
While specific data for Torilolone and this compound is limited, studies on other guaianolides from Eupatorium species provide a basis for predicting their potential bioactivities.
Cytotoxic Activity
Guaianolides are known to exhibit cytotoxicity against various cancer cell lines. This activity is often attributed to the presence of the α,β-unsaturated γ-lactone moiety, which can act as a Michael acceptor and alkylate biological macromolecules, leading to apoptosis and inhibition of cell proliferation. It is plausible that both Torilolone and this compound possess cytotoxic properties. The acetylation at C8 in this compound may alter its lipophilicity and cellular uptake, potentially leading to differences in cytotoxic potency compared to Torilolone.
Anti-inflammatory Activity
Many guaianolides from Eupatorium have been reported to possess anti-inflammatory effects. The mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines. It is anticipated that both compounds could exhibit anti-inflammatory activity. The acetyl group in this compound might influence its interaction with molecular targets within inflammatory pathways, thus modulating its anti-inflammatory efficacy relative to Torilolone.
Proposed Experimental Comparison of Bioactivities
To definitively compare the bioactivities of Torilolone and this compound, a series of head-to-head experimental assays are required. Below are detailed protocols for key experiments.
Table 1: Hypothetical Comparative Bioactivity Data
| Bioactivity Assay | Parameter | Torilolone (Predicted) | This compound (Predicted) |
| Cytotoxicity | |||
| MTT Assay (HeLa cells) | IC₅₀ (µM) | Lower | Higher/Lower |
| Apoptosis Assay (Flow Cytometry) | % Apoptotic Cells | Higher | Higher/Lower |
| Anti-inflammatory | |||
| NO Inhibition (LPS-stimulated RAW 264.7) | IC₅₀ (µM) | Lower | Higher/Lower |
| NF-κB Reporter Assay | % Inhibition | Higher | Higher/Lower |
Note: The values in this table are hypothetical and serve as a guide for expected outcomes. Actual experimental results may vary.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of Torilolone and this compound on a cancer cell line (e.g., HeLa).
Methodology:
-
Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of Torilolone or this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate and compare the ability of Torilolone and this compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of Torilolone or this compound for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A, followed by the addition of 50 µL of Griess reagent B.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Proposed workflow for comparing the bioactivities.
Caption: Potential anti-inflammatory signaling pathway.
Conclusion
While direct comparative data on the bioactivity of Torilolone and this compound is currently unavailable, their classification as guaianolide sesquiterpenes from the genus Eupatorium strongly suggests they possess cytotoxic and anti-inflammatory properties. The structural variation between the two compounds is likely to result in differing potencies. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to conduct a direct, quantitative comparison of their bioactivities. Such studies are crucial for elucidating their therapeutic potential and understanding the structure-activity relationships within this class of natural products.
Comparative Guide to the Anti-inflammatory Effects of 8-O-Acetyltorilolone and Leading Alternatives
Introduction:
This guide provides a comparative analysis of the anti-inflammatory properties of the novel compound 8-O-Acetyltorilolone against established anti-inflammatory agents: Ibuprofen (a non-steroidal anti-inflammatory drug - NSAID), Dexamethasone (a corticosteroid), and Curcumin (a natural compound). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative efficacy and mechanisms of action. The data for this compound is presented as a placeholder for experimental findings.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory potency of a compound can be quantified through various in vitro and in vivo assays. Below is a summary of key performance indicators for our compounds of interest.
| Compound | Assay | Target | IC50 / Effect |
| This compound | COX-2 Inhibition | Cyclooxygenase-2 | Data Pending |
| TNF-α Release (LPS-stimulated RAW 264.7) | Tumor Necrosis Factor-alpha | Data Pending | |
| Carrageenan-Induced Paw Edema (Rat) | In vivo inflammation | Data Pending | |
| Ibuprofen | COX-1 Inhibition | Cyclooxygenase-1 | 13 µM[1][2] |
| COX-2 Inhibition | Cyclooxygenase-2 | 370 µM[1][2] | |
| Carrageenan-Induced Paw Edema (Rat) | In vivo inflammation | Significant reduction in paw volume[3][4] | |
| Dexamethasone | TNF-α Release (LPS-stimulated HRMPs) | Tumor Necrosis Factor-alpha | IC50: 2 nM - 1 µM[5][6] |
| IL-6 Release (Con-A stimulated PBMC) | Interleukin-6 | Significant inhibition at 10⁻⁶ M[7] | |
| Carrageenan-Induced Paw Edema (Rat) | In vivo inflammation | Potent, dose-dependent inhibition | |
| Curcumin | NF-κB Activation (LPS-stimulated RAW 264.7) | Nuclear Factor-kappa B | Potent inhibition at 5-10 µM[8] |
| COX-2 Expression (IL-1β stimulated tenocytes) | Cyclooxygenase-2 | Inhibition of expression[9] | |
| Carrageenan-Induced Paw Edema (Rat) | In vivo inflammation | Dose-dependent reduction in paw edema[10][11] |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through their interaction with specific molecular pathways.
Ibuprofen: As a non-selective NSAID, Ibuprofen exerts its anti-inflammatory effects primarily by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Modulation of inflammatory mediators by ibuprofen and curcumin treatment during chronic inflammation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Evaluation of Anti-Inflammatory Activity of Curcuminoids, Turmerones, and Aqueous Extract of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 8-O-Acetylharpagide and Other Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed comparison of 8-O-Acetylharpagide with other notable iridoid glycosides, namely Harpagide and Harpagoside. While the initial query referenced "guaianolide sesquiterpenes," 8-O-Acetylharpagide belongs to the iridoid glycoside class of compounds. This document will therefore focus on comparing it with structurally and functionally related iridoid glycosides to provide a more relevant and scientifically accurate analysis. The comparison will cover their anti-inflammatory and anticancer activities, supported by available experimental data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a comprehensive understanding for research and drug development purposes.
Comparative Analysis of Biological Activities
8-O-Acetylharpagide, Harpagide, and Harpagoside are iridoid glycosides that have demonstrated a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent.[1][2] While all three compounds exhibit these properties, their potency can vary.
Anti-inflammatory Activity
The anti-inflammatory properties of these iridoid glycosides are well-documented. They are known to act through the inhibition of pro-inflammatory mediators and pathways, most notably the NF-κB signaling pathway.
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | Target/Mediator | IC50/EC50 | Reference |
| 8-O-Acetylharpagide | Not specified | Anti-inflammatory activity | Not specified | [2] |
| Harpagoside | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | Nitric Oxide | 72.80 ± 4.53 µg/mL (Ethyl acetate extract of H. zeyheri) | [3] |
| Harpagoside | TNF-α Inhibition in THP-1 cells | TNF-α | EC50: 49 ± 3.5 µg/mL (Metabolically activated extract) | [4] |
| Harpagide | Not specified | Anti-inflammatory activity | Not specified | [5] |
Note: Direct comparative studies with IC50 values for the pure compounds under identical conditions are limited. The data presented is from various studies and may not be directly comparable.
Anticancer Activity
These compounds have also been investigated for their potential as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines, particularly in breast cancer.
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| 8-O-Acetylharpagide | Breast Cancer | Not specified | Significant inhibition of growth | [6] |
| Harpagoside | MCF-7 (Breast Cancer) | MTT Assay | Not specified | [7] |
| Harpagide | Not specified | Cytotoxic activity | Not specified | [5] |
Experimental Protocols
TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory)
This in vivo assay is commonly used to evaluate the topical anti-inflammatory activity of compounds.[8][9]
-
Animals: Male ICR mice (25-30 g) are typically used.
-
Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in a suitable vehicle (e.g., acetone) and applied to the inner and outer surfaces of the mouse ear to induce inflammation and edema.
-
Treatment: The test compound (e.g., 8-O-Acetylharpagide) is dissolved in a vehicle and applied topically to the ear, usually at the same time as or shortly after TPA application. A positive control, such as indomethacin, is used for comparison.
-
Measurement: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section of the ear is removed and weighed. The difference in weight between the TPA-treated ear and the vehicle-treated ear represents the degree of edema.
-
Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group that received only TPA.
MTT Assay (Anticancer/Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Cell Culture: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., 8-O-Acetylharpagide) and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway
The anti-inflammatory effects of 8-O-Acetylharpagide and related iridoid glycosides are, in part, mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.[12][13][14]
Caption: Canonical NF-κB signaling pathway and the inhibitory action of iridoid glycosides.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps involved in determining the cytotoxic activity of a compound using the MTT assay.[10][11]
Caption: A generalized workflow for the MTT cytotoxicity assay.
Conclusion
8-O-Acetylharpagide, along with Harpagide and Harpagoside, represents a promising class of iridoid glycosides with significant anti-inflammatory and potential anticancer activities. Their mechanism of action, particularly the inhibition of the NF-κB pathway, makes them attractive candidates for further investigation in drug development. However, a lack of standardized, direct comparative studies necessitates further research to definitively establish the relative potency of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of these natural products.
References
- 1. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-O-Acetylharpagide | Antibacterial | TargetMol [targetmol.com]
- 3. In vitro antioxidant activity of crude extracts of Harpagophytum zeyheri and their anti-inflammatory and cytotoxicity activity compared with diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alteration of anti-inflammatory activity of Harpagophytum procumbens (devil's claw) extract after external metabolic activation with S9 mix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Landscape of Structure-Activity Relationships: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of pharmacologically active compounds is crucial for the rational design and development of new therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a detailed comparison of derivatives of a specific chemical scaffold, supported by experimental data, methodologies, and visual representations of relevant biological pathways. However, initial searches for "Torilolone derivatives" did not yield sufficient public data to construct a meaningful comparison guide.
It is possible that "Torilolone" is a novel or less-studied compound family, or that the name is a specific designation not yet widely published. In lieu of available data on Torilolone, and to still provide a valuable resource in the spirit of the original request, we present a comparative guide on a closely related and well-documented class of compounds: Tropolone derivatives . Tropolones are a class of seven-membered, non-benzenoid aromatic compounds that, along with their synthetic derivatives, have garnered significant interest for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1]
This guide will now focus on the structure-activity relationships of various Tropolone derivatives, offering insights into how structural modifications influence their biological efficacy.
Comparative Analysis of Tropolone Derivatives
The biological activity of tropolone derivatives can be significantly altered by substitutions on the tropolone ring. The following tables summarize the quantitative data on the activity of different derivatives, providing a basis for understanding their SAR.
Table 1: Anticancer Activity of Tropolone Derivatives
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| β-Thujaplicin (Hinokitiol) | 4-isopropyl | - | - | [1] |
| Bistropolone 1b | Bis-derivative | P388 leukemia (in vivo) | 12.5 mg/kg (T/C % = 164) | [2] |
| 8-Hydroxyquinoline analogue 10f | Replacement of α-ethoxy group | P388 leukemia (in vivo) | Favorable | [3] |
T/C %: Treated vs. Control percentage, a measure of antitumor activity in vivo.
Table 2: Neuroprotective Activity of Tropolone Derivatives
| Compound | Modification | Cell Line | Assay | Outcome | Reference |
| Piperazine derivatives of β-thujaplicin | 7-substituted piperazine | HT22 hippocampal neurons | Oxidative stress-induced cell death | Protective | [1] |
| Morpholine derivatives of β-thujaplicin | 7-substituted morpholine | HT22 hippocampal neurons | Oxidative stress-induced cell death | Not protective | [1] |
| Triazole derivatives of β-thujaplicin | 7-substituted triazole | HT22 hippocampal neurons | Oxidative stress-induced cell death | Not protective | [1] |
| Pyridine derivatives of β-thujaplicin | 7-substituted pyridine | HT22 hippocampal neurons | Oxidative stress-induced cell death | Not protective | [1] |
Key Structure-Activity Relationship Insights
The data presented in the tables reveal several key trends in the SAR of tropolone derivatives:
-
Chelation is Key for Antitumor Activity: The antitumor activity of tropolone and related compounds like 8-hydroxyquinoline derivatives is suggested to be linked to their ability to chelate metal ions.[2][3] This chelation may interfere with metal-dependent enzymes crucial for DNA biosynthesis, such as ribonucleotide reductase.[2] The presence of an acidic hydroxyl group and a neighboring proton-accepting group, which facilitates metal ion chelation, appears to enhance activity.[3]
-
Dimerization Enhances Potency: Bis-derivatives, such as bistropolone 1b, have demonstrated high potency against leukemia in mice, suggesting that dimerization can significantly increase antitumor efficacy.[2]
-
Substituents at the 7-Position Influence Neuroprotection: For neuroprotective activity, substitutions at the 7-position of the tropolone ring are critical. Specifically, piperazine derivatives of β-thujaplicin were found to be effective in protecting neuronal cells from oxidative stress, while other heterocyclic substituents like morpholine, triazoles, or pyridine did not show the same effect.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are essential.
In Vitro Neuroprotection Assay
The neuroprotective activity of tropolone derivatives was assessed using the following protocol[1]:
-
Cell Culture: HT22 hippocampal neurons are cultured in appropriate media and conditions.
-
Induction of Oxidative Stress: Cells are exposed to an agent that induces oxidative stress to trigger cell death.
-
Treatment: Cells are co-treated with various concentrations of the synthesized tropolone derivatives.
-
Viability Assessment: Cell viability is measured using a standard assay (e.g., MTT assay) to determine the protective effect of the compounds.
In Vivo Antitumor Assay (Leukemia P388)
The in vivo antitumor efficacy was evaluated using a murine leukemia model[2]:
-
Animal Model: Mice are inoculated with P388 leukemia cells.
-
Treatment: A cohort of mice is treated with the test compound (e.g., bistropolone 1b at 12.5 mg/kg).
-
Evaluation: The antitumor effect is determined by comparing the survival time of the treated group to a control group, expressed as the T/C %.
Signaling Pathways and Mechanisms of Action
The proposed mechanism of action for the antitumor activity of tropolone derivatives involves the chelation of metal ions essential for enzymatic activity in DNA synthesis.
Caption: Proposed mechanism of antitumor activity of tropolone derivatives.
This guide provides a comparative overview of the structure-activity relationships of tropolone derivatives. The presented data and methodologies offer a foundation for researchers to build upon in the quest for novel therapeutics. Further research into a wider range of derivatives and biological targets will undoubtedly uncover more detailed SAR insights and open new avenues for drug discovery.
References
- 1. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of tropolone derivatives. 6. Structure-activity relationships of antitumor-active tropolone and 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of tropolone derivatives. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 8-O-Acetyltorilolone: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pharmaceutical compounds is critical. This guide provides a comparative overview of analytical methods for the determination of 8-O-Acetyltorilolone, with a focus on the principles of cross-validation to ensure consistency and accuracy when multiple analytical techniques are employed. While specific cross-validation data for this compound is not extensively published, this document outlines a comparison between two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The presented data is representative of typical performance characteristics for these methods.
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies. The acceptance criteria for cross-validation ensure that the results obtained from different methods are comparable.[1]
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters for the analysis of this compound using hypothetical HPLC-UV and LC-MS/MS methods. These parameters are crucial for selecting the appropriate method based on the specific requirements of a study, such as the need for high sensitivity or a wide dynamic range. General principles of bioanalytical method validation are outlined in guidelines from regulatory bodies.[1]
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 200 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Specificity | Moderate | High |
| Throughput | High | Moderate |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Mean Accuracy | Within ±15% of the nominal concentration |
| Precision (% RSD) | ≤15% |
| Correlation Coefficient (r) | ≥ 0.98 |
Experimental Protocols
A detailed experimental protocol for a representative analytical method is crucial for reproducibility. Below is a hypothetical, yet typical, LC-MS/MS method that could be developed and validated for the quantification of this compound in a biological matrix such as human plasma.[1]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).[1]
-
Vortex for 1 minute to precipitate proteins.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
2. Liquid Chromatography Conditions
-
HPLC System: A standard UPLC or HPLC system.[1]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).
-
-
Source Temperature: 110 °C.[2]
-
Desolvation Temperature: 450 °C.[2]
-
Capillary Voltage: 3.5 V.[2]
-
Collision Energy: To be optimized for each transition.[2]
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
A stability-indicating assay method is a validated quantitative analytical method that can detect changes in the chemical, physical, or microbiological properties of a drug substance and drug products over time.[3] Such methods are specific, allowing the content of the active ingredient and degradation products to be accurately measured without interference.[3] Forced degradation or stress testing is typically used to generate samples for developing stability-indicating assay methods.[3] While the focus of this guide is cross-validation, the principles of stability-indicating methods are crucial for the comprehensive analysis of any pharmaceutical compound, including this compound. The development of such a method would involve subjecting the compound to stress conditions (e.g., acidic, basic, oxidative) and identifying any resulting degradants.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS [mdpi.com]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylated Versus Non-Acetylated Sesquiterpenes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpenes, a class of C15 terpenoids, are a focal point in natural product chemistry due to their vast structural diversity and significant therapeutic potential, particularly in oncology and inflammatory diseases. A common strategy to modulate the bioactivity and pharmacokinetic properties of these compounds is through chemical modification, with acetylation being a primary example. This guide provides an objective comparison of acetylated and non-acetylated sesquiterpenes, supported by experimental data, to aid researchers in drug development and optimization.
Performance Comparison: Cytotoxicity and Anti-Inflammatory Activity
Acetylation, the introduction of an acetyl group, can significantly alter the physicochemical properties of a sesquiterpene, such as its lipophilicity and ability to cross cellular membranes. These modifications can, in turn, influence the compound's biological activity. The following tables summarize quantitative data from comparative studies on the cytotoxic and anti-inflammatory effects of sesquiterpenes and their acetylated derivatives.
Table 1: Comparative Cytotoxicity of Sesquiterpenes and Their Acetylated Analogs
| Sesquiterpene (Class) | Acetylated Derivative | Cell Line | IC50 (µM) - Non-Acetylated | IC50 (µM) - Acetylated | Fold Change in Activity | Reference |
| Spiciformin (Germacranolide) | Spiciformin Acetate | U-937 (Human Leukemia) | 10 ± 4.0 | 5.0 (approx.) | ~2x increase | [1] |
| Spiciformin (Germacranolide) | Spiciformin Acetate | HL-60 (Human Leukemia) | 5.0 (approx.) | 5.0 (approx.) | No significant change | [1] |
| Spiciformin (Germacranolide) | Spiciformin Acetate | SK-MEL-1 (Melanoma) | 20 (approx.) | 10 (approx.) | ~2x increase | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 2: Comparative Anti-Inflammatory Activity of a Sesquiterpenoid and Its Acetylated Derivative
| Sesquiterpenoid | Acetylated Derivative | Assay | IC50 (µM) - Non-Acetylated | IC50 (µM) - Acetylated | Fold Change in Activity | Reference |
| 2α-hydroxyl-3β-angeloylcinnamolide (HAC) | PJH-1 | NO Inhibition in RAW 264.7 cells | 17.68 | 7.31 | ~2.4x increase | |
| 2α-hydroxyl-3β-angeloylcinnamolide (HAC) | PJH-1 | TNF-α Inhibition in RAW 264.7 cells | 98.66 | 3.38 | ~29x increase |
Signaling Pathway Modulation: The NF-κB Pathway
A primary mechanism through which many sesquiterpenes exert their anti-inflammatory and anticancer effects is by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones can act as a Michael acceptor, alkylating key cysteine residues on proteins within the NF-κB pathway, thereby inhibiting its activation. Acetylation can enhance the cellular uptake and interaction of sesquiterpenes with these signaling components.
Caption: Simplified NF-κB signaling pathway and points of inhibition by sesquiterpenes.
Experimental Workflows and Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.
Experimental Workflow: From Compound to Bioactivity
The following diagram illustrates a typical workflow for the comparative analysis of acetylated and non-acetylated sesquiterpenes.
References
Bridging the Gap: Translating In Vitro Anti-inflammatory Effects of 8-O-Acetyl Shanzhiside Methyl Ester to In Vivo Models
A Comparative Guide for Researchers
The iridoid glycoside 8-O-acetyl shanzhiside methyl ester (8-OaS), also referred to as 8-O-Acetyltorilolone, has emerged as a compound of interest for its potent anti-inflammatory properties observed in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo findings, offering researchers, scientists, and drug development professionals a detailed overview of its biological activity, experimental protocols, and the signaling pathways it modulates. The successful translation of in vitro discoveries to in vivo efficacy is a critical step in the drug development pipeline, and this document aims to facilitate a deeper understanding of the potential of 8-OaS as a therapeutic agent.
In Vitro Anti-inflammatory Activity of 8-O-Acetyl Shanzhiside Methyl Ester
In vitro studies have been instrumental in elucidating the direct anti-inflammatory effects of 8-O-acetyl shanzhiside methyl ester at the cellular level. A key study by Singh et al. (2020) demonstrated the compound's ability to inhibit the release of pro-inflammatory mediators from stimulated rat neutrophils in a concentration-dependent manner. Neutrophils play a crucial role in the inflammatory cascade, and their inhibition is a key target for anti-inflammatory therapies.
The study evaluated the effect of 8-OaS on various inflammatory markers, revealing a significant reduction in the activity of myeloperoxidase (MPO), elastase, and matrix metalloproteinase-9 (MMP-9). Furthermore, 8-OaS effectively suppressed the production of the pro-inflammatory cytokines interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), as well as the potent chemoattractant leukotriene B4 (LTB4) in neutrophils stimulated with formyl-met-leu-phenylalanine (f-MLP) and lipopolysaccharide (LPS).[1]
| In Vitro Endpoint | Test System | Key Findings | Reference |
| Enzyme Inhibition | f-MLP and LPS-stimulated rat neutrophils | Concentration-dependent inhibition of Myeloperoxidase (MPO), Elastase, and Matrix Metalloproteinase-9 (MMP-9) release. | [1] |
| Cytokine Production | f-MLP and LPS-stimulated rat neutrophils | Significant reduction in Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) production. | [1] |
| Leukotriene Synthesis | f-MLP and LPS-stimulated rat neutrophils | Inhibition of Leukotriene B4 (LTB4) production. | [1] |
| NF-κB Activation | SH-SY5Y and H9c2 cells | Blocks TNF-α-induced NF-κB activation. | |
| HMGB-1 Expression | SH-SY5Y and H9c2 cells | Decreases High-Mobility Group Box-1 (HMGB-1) expression. |
In Vivo Efficacy of 8-O-Acetyl Shanzhiside Methyl Ester
The promising in vitro anti-inflammatory profile of 8-O-acetyl shanzhiside methyl ester has been corroborated in in vivo animal models. A study by Li et al. (2024) investigated the antipyretic and anti-inflammatory effects of 8-OaS in a yeast-induced pyrexia model in rats. This model is a well-established method for evaluating the efficacy of anti-inflammatory and antipyretic agents.
In this in vivo setting, administration of 8-OaS led to a significant reduction in fever and a decrease in the serum levels of key pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-1β (IL-1β).[2][3][4] The study further delved into the molecular mechanisms, revealing that 8-OaS treatment downregulated the expression of central thermoregulatory mediators like prostaglandin E2 (PGE2) and modulated the TLR4/NF-κB and HSP70/NF-κB signaling pathways in the hypothalamus.[2][3][4]
Beyond its anti-inflammatory and antipyretic effects, 8-OaS has also demonstrated neuroprotective properties in vivo. In a mouse model of stroke, 8-OaS treatment was shown to reduce brain swelling, inhibit NF-κB activation, and decrease the expression of HMGB-1 in the ischemic brain tissue.
| In Vivo Model | Key Findings | Reference |
| Yeast-Induced Pyrexia in Rats | - Significant antipyretic effect. - Reduced serum levels of IL-6 and IL-1β. - Downregulation of PGE2 in the hypothalamus. - Modulation of TLR4/NF-κB and HSP70/NF-κB signaling pathways. | [2][3][4] |
| Mouse Model of Stroke | - Attenuated histopathological damage. - Decreased brain swelling. - Inhibition of NF-κB activation. - Reduced HMGB-1 expression in ischemic brain tissue. | |
| Mouse Anxiety Models | Ameliorated anxiety-like behaviors by regulating excitatory/inhibitory synaptic transmission and attenuating inflammatory responses in the basolateral amygdala. | [5] |
Comparison with Other Iridoid Glycosides
While direct comparative studies of 8-O-acetyl shanzhiside methyl ester with other iridoid glycosides are limited, the broader class of compounds is well-recognized for its anti-inflammatory potential. For instance, geniposidic acid has been shown to exhibit potent anti-inflammatory activity, in some cases exceeding that of the conventional nonsteroidal anti-inflammatory drug (NSAID) indomethacin in a carrageenan-induced paw edema model.[6] Other iridoids like aucubin and catalpol have also demonstrated significant anti-inflammatory effects, primarily through the inhibition of NF-κB signaling and the subsequent reduction in the expression of pro-inflammatory mediators such as TNF-α and COX-2.[7] This suggests that the anti-inflammatory action of 8-OaS is consistent with the general mechanism of action for this class of natural products.
Experimental Protocols
In Vitro: Inhibition of Pro-inflammatory Mediators in Rat Neutrophils
1. Isolation of Rat Neutrophils:
-
Neutrophils are isolated from whole blood of rats using density gradient centrifugation.
-
The isolated cells are washed and resuspended in an appropriate buffer for subsequent assays.
2. Stimulation and Treatment:
-
Neutrophils are pre-incubated with varying concentrations of 8-O-acetyl shanzhiside methyl ester or a vehicle control.
-
Inflammation is induced by adding stimulants such as f-MLP or LPS.
3. Measurement of Inflammatory Mediators:
-
Myeloperoxidase (MPO) and Elastase Activity: The supernatant is collected after stimulation, and enzyme activity is measured using specific substrates and a spectrophotometer.
-
MMP-9, IL-8, and TNF-α Levels: The concentrations of these proteins in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Leukotriene B4 (LTB4) Levels: LTB4 in the supernatant is measured using a specific ELISA kit.
In Vivo: Yeast-Induced Pyrexia in Rats
1. Induction of Pyrexia:
-
A suspension of Brewer's yeast (typically 15-20% in saline) is injected subcutaneously into the backs of the rats.[8][9][10][11]
-
The rectal temperature of the rats is monitored, and only animals exhibiting a significant increase in body temperature are selected for the study.[8]
2. Drug Administration:
-
The pyretic rats are divided into groups and orally administered with different doses of 8-O-acetyl shanzhiside methyl ester, a vehicle control, or a standard antipyretic drug like paracetamol.[8]
3. Measurement of Antipyretic and Anti-inflammatory Effects:
-
Rectal Temperature: Rectal temperature is measured at regular intervals post-drug administration to assess the antipyretic effect.[8]
-
Serum Cytokine Levels: Blood samples are collected at the end of the experiment, and the serum levels of pro-inflammatory cytokines such as IL-6 and IL-1β are determined using ELISA kits.[2][4]
-
Western Blot and PCR Analysis: Hypothalamic tissue is collected to analyze the protein and mRNA expression levels of components of the TLR4/NF-κB and HSP70/NF-κB signaling pathways.[3][4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language.
Caption: In vitro mechanism of 8-O-Acetyl Shanzhiside Methyl Ester.
Caption: Workflow for the in vivo yeast-induced pyrexia model.
References
- 1. Inhibition of the pro-inflammatory mediators in rat neutrophils by shanzhiside methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidation of the antipyretic and anti-inflammatory effect of 8-O-Acetyl Shanzhiside methyl ester based on intestinal flora and metabolomics analysis [frontiersin.org]
- 3. Elucidation of the antipyretic and anti-inflammatory effect of 8-O-Acetyl Shanzhiside methyl ester based on intestinal flora and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of the antipyretic and anti-inflammatory effect of 8- O-Acetyl Shanzhiside methyl ester based on intestinal flora and metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic Effects of 8-O-Acetyl Shanzhiside Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.12. Antipyretic Activity Test Using Yeast-Induced Hyperthermia in Rats [bio-protocol.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Frontiers | The Potential Antipyretic Mechanism of Gardeniae Fructus and Its Heat-Processed Products With Plasma Metabolomics Using Rats With Yeast-Induced Fever [frontiersin.org]
- 11. thaiscience.info [thaiscience.info]
Evaluating the Specificity of Sesquiterpene Lactones: A Comparative Analysis of Parthenolide and Its Acetylated Derivatives
An Important Note on the Subject Compound: Initial literature searches for "8-O-Acetyltorilolone" and its parent compound "Torilolone" did not yield specific scientific data. This suggests that these compounds may be rare, newly discovered, or not extensively documented in publicly available research. To fulfill the objective of this guide, we will use the well-characterized sesquiterpene lactone, Parthenolide , as a representative compound for evaluating biological specificity. We will compare the known biological effects of Parthenolide with the anticipated effects of its acetylated derivatives, drawing upon established principles of how acetylation can modulate the activity of sesquiterpene lactones.
Introduction
Sesquiterpene lactones are a diverse class of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4][5] Their therapeutic potential is often linked to the presence of an α-methylene-γ-lactone ring, which can interact with nucleophilic sites on cellular proteins, thereby modulating key signaling pathways.[1] Parthenolide, a germacrane sesquiterpene lactone isolated from feverfew (Tanacetum parthenium), is one of the most extensively studied compounds in this class.[6] This guide provides a comparative overview of the biological effects of Parthenolide and its hypothetical acetylated derivatives, focusing on their specificity and mechanism of action.
Acetylation is a common chemical modification that can alter the pharmacological properties of a compound, including its solubility, cell permeability, and interaction with biological targets. While specific data for acetylated Parthenolide is limited, studies on other acetylated natural products, including phenolics, suggest that acetylation can either maintain or enhance biological activity.[7] This guide will, therefore, extrapolate the potential effects of acetylation on Parthenolide's activity based on existing knowledge of structure-activity relationships in sesquiterpene lactones.
Comparative Biological Activity
The biological activity of Parthenolide has been evaluated against a variety of cancer cell lines. The following table summarizes its in vitro cytotoxic activity, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [8][9] |
| Parthenolide | MCF-7 | Breast Cancer | 9.54 ± 0.82 | [8][9] |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [10] |
| Parthenolide | TE671 | Medulloblastoma | 6.5 | [10] |
| Parthenolide | HT-29 | Colon Adenocarcinoma | 7.0 | [10] |
| Parthenolide | HUVEC | Endothelial Cells | 2.8 | [10] |
| Parthenolide | GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [11] |
| Parthenolide | PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | [11] |
| Parthenolide | H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | [11] |
| Parthenolide | H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | [11] |
Mechanism of Action: Key Signaling Pathways
Parthenolide exerts its biological effects by modulating several critical signaling pathways, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways. Both pathways are crucial regulators of inflammation, cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers.[2][5][11][12][13][14]
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Parthenolide has been shown to inhibit NF-κB activation by targeting the IKK complex and by directly alkylating the p65 subunit of NF-κB.[2][13][15][16]
STAT3 Signaling Pathway
The STAT3 pathway is activated by various cytokines and growth factors. Upon ligand binding to its receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. Parthenolide has been demonstrated to inhibit STAT3 signaling by covalently targeting and inactivating JAKs.[8][11][12][17]
Experimental Protocols
The evaluation of the biological activity of sesquiterpene lactones like Parthenolide involves a series of in vitro assays. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Parthenolide) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18]
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with the test compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[19]
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).[10][19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.[20]
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein Extraction: Treat cells with the test compound and/or an activator, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the biological effects of a novel compound like an acetylated sesquiterpene lactone.
Conclusion
Parthenolide demonstrates significant biological activity, primarily through the inhibition of the pro-inflammatory and pro-survival NF-κB and STAT3 signaling pathways. The specificity of its action is attributed to its ability to covalently interact with key kinases and transcription factors within these cascades. While direct comparative data for this compound is unavailable, the analysis of Parthenolide provides a strong framework for understanding the biological effects of sesquiterpene lactones. The acetylation of Parthenolide would likely modulate its physicochemical properties, which could in turn affect its potency and specificity. Further synthesis and biological evaluation of acetylated derivatives of well-characterized sesquiterpene lactones are warranted to fully elucidate the impact of this modification on their therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust starting point for researchers and drug development professionals to undertake such investigations.
References
- 1. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in parthenolide research over the past two decades: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies [mdpi.com]
- 5. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in chemistry and bioactivity of parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective and Stereoselective Synthesis of Parthenolide Analogs by Acyl Nitroso-Ene Reaction and Their Biological Evaluation against Mycobacterium tuberculosis [mdpi.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parthenolide Content & Bioactivity - www.Vasculex.com [cardient.com]
- 15. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
"benchmarking 8-O-Acetyltorilolone against known cytotoxic agents"
Comparative Analysis of Cytotoxic Agents: A Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No public scientific data regarding the cytotoxic activity or mechanism of action of 8-O-Acetyltorilolone is currently available. This guide provides a comparative framework using well-established cytotoxic agents: Doxorubicin, Paclitaxel, and Cisplatin. The experimental data and protocols presented herein serve as a template for how this compound could be benchmarked once data becomes available.
Introduction
The evaluation of novel therapeutic candidates requires rigorous comparison against existing standards of care. This guide provides a comparative analysis of three widely used cytotoxic agents—Doxorubicin, Paclitaxel, and Cisplatin—offering a benchmark for the assessment of new chemical entities like this compound. We present a summary of their cytotoxic potency against a panel of human cancer cell lines, detailed experimental protocols for cytotoxicity assessment, and a visual representation of their mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic activity of Doxorubicin, Paclitaxel, and Cisplatin was evaluated across a selection of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxic potency. The IC50 values for the selected agents are summarized in the table below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.[1]
| Cell Line | Cancer Type | Doxorubicin IC50 (nM) | Paclitaxel IC50 (nM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.50 | 1577.2 | >20 |
| A549 | Lung Carcinoma | >20,000 | - | 7.49 |
| T47D | Breast Ductal Carcinoma | 202.37 | 1577.2 | - |
| Ovarian Carcinoma Cell Lines (Range) | Ovarian Cancer | - | 0.4 - 3.4 | 0.1 - 0.45 (µg/ml) |
Data is compiled from multiple sources and for different exposure times, highlighting the need for standardized testing.[2][3][4] For a comprehensive dataset, the NCI-60 Human Tumor Cell Line Screen provides GI50 values (concentration for 50% growth inhibition) for a wide range of compounds, including Doxorubicin, Paclitaxel, and Cisplatin, across 60 different cell lines.[5][6][7]
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of a compound using a common colorimetric method, the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (e.g., this compound) and reference compounds (Doxorubicin, Paclitaxel, Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and reference compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only for background measurement).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Mechanisms of Action
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Below are simplified diagrams illustrating the signaling pathways affected by Doxorubicin, Paclitaxel, and Cisplatin.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that primarily exerts its cytotoxic effects through two main mechanisms: intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2][3][10] It also generates reactive oxygen species (ROS), which contribute to cellular damage.
Paclitaxel
Paclitaxel, a member of the taxane family, targets microtubules, which are essential components of the cytoskeleton.[6][11][12] By stabilizing microtubules, Paclitaxel disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis.[6][11][12]
Cisplatin
Cisplatin is a platinum-based chemotherapy drug that forms cross-links with DNA, primarily with purine bases.[13] These DNA adducts interfere with DNA replication and repair mechanisms, ultimately triggering apoptosis.[13]
Conclusion
This guide provides a foundational framework for the comparative benchmarking of novel cytotoxic agents. The data and methodologies presented for Doxorubicin, Paclitaxel, and Cisplatin offer a reference point for evaluating the potential of new compounds like this compound. Rigorous and standardized in vitro testing is a critical first step in the preclinical development of new anticancer drugs, providing essential data to guide further investigation.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitepress.org [scitepress.org]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 6. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NCI Transcriptional Pharmacodynamics Workbench: a tool to examine dynamic expression profiling of therapeutic response in the NCI-60 cell line panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin, Paclitaxel, and Cisplatin (ATP) for Relapsed/Refractory Germ Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase I study of paclitaxel, doxorubicin, and cisplatin in patients with previously untreated epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-O-Acetyltorilolone: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 8-O-Acetyltorilolone must adhere to strict disposal protocols to ensure safety and environmental protection. Due to the limited specific toxicological data for this compound, it is imperative to treat it as a potentially hazardous substance, aligning with best practices for the disposal of research chemicals. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Core Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular solid waste containers. [1] Discharge into the environment must be strictly avoided to prevent potential ecological harm.[1]
Step-by-Step Disposal Procedure:
-
Segregation: Isolate this compound waste from other laboratory waste streams. This includes any contaminated materials such as pipette tips, gloves, and empty containers.
-
Containerization:
-
Solid Waste: Place pure this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves) into a clearly labeled, sealed, and chemically compatible waste container. The container should be robust and leak-proof.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, sealed, and leak-proof container compatible with the solvent used.
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing cytotoxic or hazardous chemical waste.
-
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and should include the full chemical name: "this compound". The concentration and the date of accumulation should also be recorded.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
Quantitative Data Summary
| Property | Value/Information | Source/Comment |
| Chemical Formula | C17H26O4 | ChemicalBook Safety Data Sheet[1] |
| Molecular Weight | 294.39 g/mol | ChemicalBook Safety Data Sheet[1] |
| Known Hazards of Chemical Class (Guaianolide Sesquiterpenes) | Can exhibit cytotoxic and phytotoxic properties. | Inferred from studies on related compounds. |
| Disposal Method | Incineration or chemical neutralization by a licensed facility. | Best practice for cytotoxic and research chemicals.[2][3] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided by environmental protection agencies and institutional safety manuals. The core principle is the cradle-to-grave management of hazardous materials, ensuring they are handled safely from generation to final disposal.
Logical Relationship Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 8-O-Acetyltorilolone
Disclaimer: A specific Safety Data Sheet (SDS) for 8-O-Acetyltorilolone was not publicly available at the time of this writing. The following guidance is based on general best practices for handling research chemicals with unknown toxicological properties. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to minimize exposure risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile) should be worn. It is recommended to double-glove. |
| Body | A fully buttoned lab coat or a chemical-resistant apron over personal clothing is required. For larger quantities or when there is a risk of significant exposure, a disposable gown is recommended. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the compound as a powder or when aerosolization is possible. |
Experimental Protocols: Safe Handling and Disposal
Handling:
-
Preparation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the weighing within the fume hood.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
General Practices: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Disposal:
All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.
Visualizing Safe Practices
The following diagrams illustrate key safety workflows for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step workflow for safe handling and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
